5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYAMNLNFAVLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343619 | |
| Record name | 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59565-54-7 | |
| Record name | 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have been investigated for their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This document outlines a common synthetic route, provides expected characterization data based on closely related analogs, and discusses potential applications in drug discovery.
Synthesis
The synthesis of this compound is typically achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. A prevalent and effective method involves the reaction of 2-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent, such as polyphosphoric acid (PPE) or phosphorus oxychloride.[4][5] An alternative approach involves refluxing the starting materials in a suitable solvent like toluene.[1]
Below is a representative experimental protocol based on established methods for analogous compounds.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reaction of 2-methylbenzoic acid and thiosemicarbazide.
Materials:
-
2-Methylbenzoic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPE) or Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of 2-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
Polyphosphoric acid (PPE) is added to the flask in excess to act as both a solvent and a catalyst.
-
The reaction mixture is heated with stirring at a temperature of 70-80°C for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured into a beaker of ice-cold water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to alkaline.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold distilled water.
-
The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Caption: Synthetic workflow for this compound.
Characterization
Spectroscopic Data
The following tables present the characteristic spectral data for 2-amino-1,3,4-thiadiazole derivatives. The data for the phenyl and 4-methylphenyl analogs are provided for comparison.
Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | 7.37–7.51 (m, 5H), 7.77 (d, J = 7.9 Hz, 2H) | 7.37–7.51 (m) | - | [4] |
| This compound (Expected) | ~7.2-7.8 (m, 4H) | ~7.3 (s, 2H) | ~2.4 (s, 3H, -CH₃) | - |
| 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one | 7.83 (d, 1H), 7.39–7.41 (m, 2H), 7.18 (t, 1H) | 7.28 (s, 2H) | 4.77 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃) | [6] |
Table 2: Infrared (FTIR) Spectral Data (KBr, cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H (amine) | 3100 - 3300 (stretching) | [4][7] |
| C-H (aromatic) | 3000 - 3100 (stretching) | [7] |
| C=N (thiadiazole ring) | 1600 - 1640 (stretching) | [4][7] |
| C-S (thiadiazole ring) | ~830 (stretching) | [7] |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) | Key Fragmentation Peaks (m/z) | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 177.23 | 177 | 121, 104, 77, 74 | [4] |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃S | 191.25 | 191 | - | [1] |
| This compound | C₉H₉N₃S | 191.25 | 191 | Expected fragments: tolyl cation, thiadiazole ring fragments | - |
Potential Applications and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. The presence of the toxophoric =N-C-S- moiety is often cited as a key contributor to their biological effects.
While the specific mechanisms of action for this compound have not been extensively studied, related compounds have been shown to act as:
-
Antimicrobial agents: By potentially inhibiting essential enzymes in bacteria and fungi.
-
Anticancer agents: Through mechanisms that may involve the inhibition of kinases or other signaling proteins crucial for cancer cell proliferation and survival.[3]
-
Enzyme inhibitors: Targeting enzymes such as carbonic anhydrase or kinases involved in various disease pathologies.
The general workflow for evaluating the biological activity of a novel compound like this is depicted below.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on well-established chemical transformations. The characterization of this molecule can be readily accomplished using standard spectroscopic methods. Further investigation into the biological activities and mechanisms of action of this and related compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers embarking on the synthesis and evaluation of this promising molecular scaffold.
References
- 1. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Crystal Structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold. This document details the crystallographic parameters, molecular geometry, and significant intermolecular interactions, supported by detailed experimental protocols and logical workflow visualizations.
Molecular Structure and Crystallographic Data
The asymmetric unit of the title compound, C₉H₉N₃S, contains two crystallographically independent molecules. The molecular structure consists of a 1,3,4-thiadiazole ring linked to a 2-methylphenyl group. The dihedral angles between the thiadiazole and tolyl rings in the two independent molecules are 32.25(3)° and 74.50(3)°.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₉H₉N₃S |
| Formula weight | 191.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.284(3) Å, α = 90°b = 7.3730(15) Å, β = 109.09(3)°c = 11.263(2) Å, γ = 90° |
| Volume | 964.0(3) ų |
| Z | 4 |
| Density (calculated) | 1.318 Mg/m³ |
| Absorption coefficient | 0.293 mm⁻¹ |
| F(000) | 400 |
| Crystal size | 0.30 x 0.10 x 0.10 mm |
| Theta range for data collection | 2.12 to 25.99° |
| Index ranges | -15 ≤ h ≤ 15, -9 ≤ k ≤ 9, -13 ≤ l ≤ 13 |
| Reflections collected | 7004 |
| Independent reflections | 1875 [R(int) = 0.067] |
| Completeness to theta = 25.99° | 99.8 % |
| Absorption correction | Psi-scan |
| Max. and min. transmission | 0.972 and 0.918 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1875 / 0 / 118 |
| Goodness-of-fit on F² | 1.011 |
| Final R indices [I > 2σ(I)] | R1 = 0.059, wR2 = 0.181 |
| R indices (all data) | R1 = 0.089, wR2 = 0.208 |
| Largest diff. peak and hole | 0.26 and -0.43 e.Å⁻³ |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is stabilized by a network of intermolecular interactions. These include N-H···N hydrogen bonds, which link the molecules into chains along the a-axis. Further stabilization is provided by a π-π stacking interaction between the thiadiazole rings, with a centroid-centroid distance of 3.910(3) Å. A weak C-H···π interaction is also observed. Additionally, an intramolecular C-H···S interaction contributes to the formation of a five-membered ring.
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(3)—H(3A)···N(2)ⁱ | 0.86 | 2.13 | 2.970(5) | 166 |
| N(3)—H(3B)···N(1)ⁱⁱ | 0.86 | 2.18 | 3.025(4) | 166 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+1/2, z+1/2
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a solution of 2-methylbenzoic acid (5 mmol) in an appropriate solvent such as toluene (50 ml), add thiosemicarbazide (5 mmol).
-
Reflux: Heat the reaction mixture under reflux for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the filter cake with water and then recrystallize from a suitable solvent, such as acetone, to obtain the pure product.
Crystal Growth for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as acetone.
Potential Significance for Drug Development
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in a variety of clinically used drugs. The detailed structural elucidation of this compound provides a crucial foundation for understanding its physicochemical properties. This knowledge is instrumental for structure-activity relationship (SAR) studies and the rational design of novel derivatives with potentially enhanced biological activities, such as antimicrobial or anticancer properties. The intermolecular interactions identified in the crystal structure can inform the design of compounds with improved solid-state properties, which are critical for drug formulation and bioavailability. Further biological screening of this compound is warranted to explore its therapeutic potential.
Spectroscopic and Synthetic Profile of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of published spectroscopic data for this specific isomer, this document presents expected spectral characteristics based on closely related analogs and general principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis are also provided, drawing from established methodologies for this class of compounds.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Isomeric Aminothiadiazoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Data not explicitly provided in search results. Aromatic protons typically appear at 7.0-8.0 ppm, the methyl protons around 2.4 ppm, and the amine protons as a broad singlet. | Data not explicitly provided in search results. Aromatic carbons typically resonate between 120-140 ppm, the methyl carbon around 21 ppm, and the thiadiazole carbons at approximately 150-170 ppm. |
| 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | Data not explicitly provided in search results. Similar to the 4-methyl isomer, with distinct splitting patterns for the aromatic protons. | Data not explicitly provided in search results. Similar to the 4-methyl isomer. |
| Expected for this compound | Aromatic protons (4H, multiplet), NH₂ (2H, broad singlet), CH₃ (3H, singlet). The proximity of the methyl group to the thiadiazole ring may cause slight upfield or downfield shifts compared to the other isomers. | Aromatic carbons, thiadiazole ring carbons (C2 and C5), and the methyl carbon. The C2 carbon of the thiadiazole ring, bonded to the amino group, is expected around 168-170 ppm, while the C5 carbon, attached to the phenyl ring, will be in a slightly different region. |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Expected Absorptions / Fragments |
| Infrared (IR) Spectroscopy (cm⁻¹) | N-H stretching: 3100-3300 (typically two bands for a primary amine) C-H stretching (aromatic): ~3000-3100 C-H stretching (aliphatic): ~2850-2960 C=N stretching (thiadiazole ring): ~1600-1650 C=C stretching (aromatic): ~1450-1600 C-S stretching: ~600-800 |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 191.0517 for C₉H₉N₃S. Key Fragmentation Patterns: Loss of the amino group, cleavage of the thiadiazole ring, and fragments corresponding to the tolyl group. |
Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative of 2-methylbenzoic acid. The following is a general experimental protocol adapted from procedures for similar compounds.[1]
Synthesis of this compound
Materials:
-
2-Methylbenzoic acid
-
Thiosemicarbazide
-
Phosphorous oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene or another suitable solvent
-
Ice
-
Sodium bicarbonate solution (for neutralization)
-
Ethanol or acetone (for recrystallization)
Procedure:
-
A mixture of 2-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
The mixture is treated with a dehydrating/cyclizing agent such as phosphorous oxychloride or polyphosphoric acid.
-
If using a solvent like toluene, the reaction mixture is refluxed for several hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration.
-
The crude product is washed with water and then neutralized with a sodium bicarbonate solution.
-
The solid is filtered again, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, for example, with an electrospray ionization (ESI) source to determine the molecular weight and fragmentation pattern.
Workflow and Logical Relationships
The synthesis of this compound follows a well-established synthetic pathway for 1,3,4-thiadiazole derivatives.
Caption: General synthesis workflow for 5-Aryl-1,3,4-thiadiazol-2-amines.
Biological Significance
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities and signaling pathways associated with this compound have not been extensively reported. However, the core 2-amino-1,3,4-thiadiazole scaffold is a key pharmacophore in the development of various therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound.
References
Biological Activities of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of this scaffold stems from its unique electronic and structural features, which allow for diverse interactions with biological targets. This technical guide focuses on the biological activities of a specific subset of these compounds: 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its derivatives.
While extensive research exists for the broader class of 1,3,4-thiadiazoles, literature specifically detailing the biological profile of derivatives with the 5-(2-methylphenyl) substitution is limited. Therefore, this guide will present the available data for this core structure and supplement it with findings from closely related analogs, such as other tolyl isomers and derivatives with alternative substitutions at the 2-position of the phenyl ring. This comparative approach will provide a comprehensive understanding of the structure-activity relationships that govern the biological effects of this class of compounds.
Anticancer Activity
Derivatives of the 1,3,4-thiadiazole scaffold have been extensively investigated for their potential as anticancer agents.[3][4][5] The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines. While specific data for a series of this compound derivatives is not abundant in publicly available literature, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, which features the core 2-substituted phenyl-1,3,4-thiadiazol-2-amine structure, has demonstrated significant anti-proliferative effects.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a key 5-(2-substituted-phenyl)-1,3,4-thiadiazol-2-amine derivative against human colon (LoVo) and breast (MCF-7) cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | |
| MCF-7 | 23.29 |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[6][7] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituents on the thiadiazole ring and any associated phenyl moieties.
Quantitative Data on Antimicrobial Activity
Due to the limited specific data on this compound derivatives, the following table includes data for a closely related analog, 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine, to provide insight into the potential antimicrobial profile.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 2 | 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 1000 | [7] |
| Escherichia coli | >1000 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is a standard preliminary assay for evaluating the cytotoxic potential of chemical compounds.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and blank wells with medium only are also included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[10]
-
Formazan Formation: The plate is incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[13]
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[12]
-
Controls: Growth control wells (broth and inoculum without the compound) and sterility control wells (broth only) are included.[12]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]
Visualizations
Synthesis Workflow
The general synthesis of 5-substituted-1,3,4-thiadiazol-2-amines often involves the cyclization of thiosemicarbazide derivatives. The following diagram illustrates a common synthetic pathway.
Caption: General synthetic route for this compound.
Experimental Workflow for Anticancer Screening
The following diagram outlines the key steps in the MTT assay for evaluating the anticancer activity of the synthesized compounds.
Caption: Workflow of the MTT assay for cytotoxicity screening.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Evaluation of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Overview of Analog Activities
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in-vitro biological evaluation of compounds structurally related to 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Direct experimental data for this specific molecule is limited in current scientific literature. Therefore, this document summarizes the significant findings on analogous 1,3,4-thiadiazole derivatives to infer its potential biological activities and guide future research. The information presented herein covers key areas of anticancer, antimicrobial, and enzyme inhibition studies.
Introduction to 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological properties.[1] Derivatives of 2-amino-1,3,4-thiadiazole have garnered considerable interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[2] The unique structural features of the thiadiazole nucleus, such as its ability to act as a hydrogen bond acceptor and its electron-donating properties, contribute to its versatile biological interactions.[1]
Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Analogs
Numerous studies have demonstrated the cytotoxic potential of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[3]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in-vitro anticancer activity (IC50 values in µM) of representative 5-substituted-1,3,4-thiadiazol-2-amine derivatives against several human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 2.32 | [3] |
| HepG2 (Liver) | 3.15 | [3] | |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 | [4] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120 | [4] |
| MDA-MB-231 (Breast) | 70 | [4] | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | |
| MCF-7 (Breast) | 23.29 | ||
| N-(5-methyl-[5][6][7]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [5] |
| HL-60 (Leukemia) | >9.4 µg/mL | [5] | |
| MCF-7 (Breast) | >9.4 µg/mL | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of thiadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Analogs
Derivatives of 2-amino-1,3,4-thiadiazole have shown significant activity against a range of pathogenic bacteria and fungi. The presence of the =N-C-S moiety is often cited as being crucial for their antimicrobial action.[8]
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the in-vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of representative 5-substituted-1,3,4-thiadiazol-2-amine derivatives.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | A. niger | - | [9][10] |
| B. subtilis | 20-28 | C. albicans | - | [9][10] | |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | A. niger | - | [9][10] |
| B. subtilis | 20-28 | C. albicans | - | [9][10] | |
| 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 1000 | - | - | [11] |
| E. coli | >1000 | - | - | [11] |
Experimental Protocol: Agar Disc Diffusion Method
A common method for screening antimicrobial activity is the agar disc diffusion method.[9]
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
-
MIC Determination: For compounds showing significant activity, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, where the lowest concentration of the compound that visibly inhibits microbial growth is identified.[9]
Enzyme Inhibition
Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of specific enzymes, suggesting their potential in treating diseases where these enzymes are implicated.
Quantitative Data Summary: Enzyme Inhibition
| Compound/Derivative | Enzyme | IC50 / Ki | Reference |
| Derivatives of 5-amino-1,3,4-thiadiazole-2-sulphonamide | Human Carbonic Anhydrase II | Ki: 0.030 - 0.11 µM | [12] |
| ML216 (a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative) | Bloom Helicase | IC50: 67 nM | [13] |
Potential Signaling Pathways
While the precise signaling pathways for this compound are not elucidated, related compounds have been shown to induce apoptosis through the modulation of key proteins in the apoptotic cascade.[3] For instance, some derivatives have been observed to increase the Bax/Bcl-2 ratio and the levels of caspase 9, indicating an induction of the intrinsic apoptotic pathway.[14]
Conclusion and Future Directions
The extensive research on 1,3,4-thiadiazole derivatives strongly suggests that this compound is a promising candidate for in-vitro biological evaluation. Based on the activities of its structural analogs, it is hypothesized that this compound may exhibit significant anticancer and antimicrobial properties.
Future research should focus on the synthesis and direct in-vitro evaluation of this compound to confirm these potential activities. Subsequent studies could explore its mechanism of action, potential enzyme inhibitory effects, and structure-activity relationships to optimize its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives Based on 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities. This technical guide focuses on the synthesis of novel derivatives based on the core structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. It provides a comprehensive overview of synthetic methodologies, including the formation of Schiff bases and metal complexes, and delves into their potential as antimicrobial and anticancer agents. Detailed, adaptable experimental protocols are presented, alongside a summary of biological activity data from analogous compounds to guide future research and development. Visual representations of synthetic pathways and potential mechanisms of action are included to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
Introduction: The Significance of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a vital pharmacophore in the development of new therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The unique structural features of the 1,3,4-thiadiazole ring, such as its planarity and the presence of multiple heteroatoms, allow for diverse interactions with biological targets. The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a versatile building block for the synthesis of a multitude of derivatives with enhanced and specific biological activities. This guide focuses on derivatives of this compound, a scaffold that holds significant promise for the development of novel drug candidates.
Synthesis of Novel Derivatives
The primary amino group at the C2 position of the this compound core is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives, most notably Schiff bases and their subsequent metal complexes.
General Synthesis of this compound
The foundational compound can be synthesized via the cyclization of 2-methylbenzoyl thiosemicarbazide. A general and efficient method involves the reaction of 2-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[3] Microwave-assisted synthesis has also been reported as a rapid and high-yield alternative.[4]
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between the primary amino group of this compound and various substituted aldehydes. This reaction is typically carried out under reflux in a suitable solvent like ethanol or glacial acetic acid, often with a catalytic amount of acid.[5]
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Dissolve 0.01 mol of this compound in 20 mL of absolute ethanol or glacial acetic acid in a round-bottom flask.
-
To this solution, add a solution of 0.01 mol of the desired substituted aromatic aldehyde in 10 mL of the same solvent.
-
Add 2-3 drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.[6]
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting precipitate, wash it thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[5]
Synthesis of Metal Complexes of Schiff Base Derivatives
The Schiff base ligands, with their nitrogen and sulfur donor atoms, are excellent chelating agents for a variety of transition metals. The synthesis of these metal complexes can enhance the biological activity of the parent Schiff base.
Experimental Protocol: General Procedure for the Synthesis of Metal Complexes
-
Dissolve 0.002 mol of the Schiff base ligand in 20 mL of a suitable solvent (e.g., methanol, ethanol, or DMF).[7]
-
In a separate flask, dissolve 0.001 mol of the metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) chlorides or acetates) in 10 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture if necessary using a dilute base (e.g., NaOH or ammonia solution).
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the solution, and collect the precipitated complex by filtration.
-
Wash the complex with the solvent and dry it under vacuum over anhydrous CaCl2.[7]
Biological Activities and Data Presentation
Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is often influenced by the nature of the substituent at the 5-position and the modifications at the 2-amino group.
Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is well-documented. Schiff base derivatives, in particular, have shown promising activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function. The data presented below is for analogous 5-aryl-1,3,4-thiadiazole-2-amine derivatives and serves as a predictive guide for the potential activity of 5-(2-Methylphenyl) derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Analogous 1,3,4-Thiadiazole Schiff Base Derivatives (µg/mL)
| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Fluorine-substituted Schiff bases | 4-8 | 8-16 | 16-31.25 | [8] |
| Thiol-functionalized oxadiazoles | 4-8 | 4-8 | 16-31.28 | [8] |
| Amino and thiol-functionalized triazoles | 4-16 | 4-16 | 4-16 | [8] |
| Cefuroxime (Standard) | 0.01 g/ml | 0.01 g/ml | - | [2] |
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1,3,4-thiadiazole derivatives against various cancer cell lines. The mechanism of action is often multi-faceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The following table summarizes the cytotoxic activity of closely related 5-aryl-1,3,4-thiadiazole derivatives.
Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Analogous 5-Aryl-1,3,4-Thiadiazole Derivatives
| Compound Type | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A-549 (Lung) | Reference |
| 5-(4-chlorophenyl)-thiadiazole derivatives | 2.32 - 8.35 | 2.32 - 8.35 | - | - | [9] |
| 5-(3-indolyl)-thiadiazole derivative (5m) | - | - | - | 1.5 | [10] |
| 5-(thiophen-2-yl)-thiadiazole derivative (20b) | - | 4.37 | - | 8.03 | [11] |
| 5-Fluorouracil (Standard) | 6.80 µg/mL | - | - | - | [12] |
| Cisplatin (Standard) | - | - | - | - | [11] |
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing Schiff bases and their subsequent metal complexes from the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jocpr.com [jocpr.com]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antimicrobial Frontier: A Technical Guide to the Potential of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on the antimicrobial potential of a specific class of these compounds: 2-amino-5-aryl-1,3,4-thiadiazoles. While specific quantitative data for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is not extensively available in the current body of scientific literature, this document consolidates the existing knowledge on closely related analogues, providing a comprehensive overview of their antimicrobial activities, potential mechanisms of action, and the experimental methodologies employed in their evaluation. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this promising class of antimicrobial agents.
Introduction
The 2-amino-1,3,4-thiadiazole core is a versatile pharmacophore that has been incorporated into a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The presence of the amino group at the 2-position and a variable aryl substituent at the 5-position allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This structural flexibility, coupled with the inherent chemical properties of the thiadiazole ring, makes this class of compounds a fertile ground for the development of new antimicrobial drugs.
Antimicrobial Activity of 2-Amino-5-Aryl-1,3,4-Thiadiazoles: A Review of the Landscape
Numerous studies have demonstrated the in vitro antimicrobial potential of various 2-amino-5-aryl-1,3,4-thiadiazole derivatives against a range of pathogenic bacteria and fungi. The nature and position of substituents on the aryl ring at the 5-position have been shown to significantly influence the antimicrobial potency and spectrum of activity.
Antibacterial Activity
Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have shown activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups such as halogens (chloro, fluoro) on the phenyl ring have exhibited notable inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. Some derivatives have also demonstrated moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Antifungal Activity
The antifungal potential of this class of compounds is also significant. Studies have reported the efficacy of certain 2-amino-5-aryl-1,3,4-thiadiazoles against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. The presence of specific substituents on the aryl ring has been correlated with enhanced antifungal activity.
Table 1: Summary of Reported Antimicrobial Activity for Selected 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | MIC: 20-28 µg/mL | |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | MIC: 20-28 µg/mL | |
| 5-(Aryl)-1,3,4-thiadiazol-2-amine Schiff's bases | E. coli, Staphylococcus sp. | Zone of inhibition data available | |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Zone of inhibition and MIC data available |
Note: This table is a representative summary. For detailed quantitative data, please refer to the cited literature.
Experimental Protocols for Antimicrobial Evaluation
The assessment of the antimicrobial potential of novel compounds like this compound involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth and solvent only)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the test compound, to check for solvent toxicity). A sterility control (broth only) should also be included.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 6
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a significant pharmacophore present in various biologically active molecules.
Introduction
2-Amino-5-substituted-1,3,4-thiadiazoles are a class of compounds known for their diverse pharmacological activities. The synthesis protocol outlined here is a robust and efficient method starting from commercially available reagents. The primary method described is a solid-phase reaction known for its simplicity, mild conditions, and high yields. An alternative method using polyphosphoric acid is also presented.
General Synthetic Strategy
The synthesis involves the acid-catalyzed cyclization of a carboxylic acid derivative with thiosemicarbazide. The reaction proceeds by activating the carboxylic acid (2-methylbenzoic acid), which then reacts with thiosemicarbazide to form an acylthiosemicarbazide intermediate. This intermediate undergoes intramolecular cyclization and dehydration to yield the final this compound product.[1][2][3]
Experimental Protocols
Method 1: Solid-Phase Synthesis using Phosphorus Oxychloride
This method is adapted from a general procedure for preparing 2-amino-5-aryl-1,3,4-thiadiazoles and is noted for its high efficiency and mild reaction conditions.[4]
Materials and Reagents:
-
2-Methylbenzoic acid (o-toluic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
5% Sodium carbonate (Na₂CO₃) solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Mortar and pestle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry mortar, add thiosemicarbazide (A mol), 2-methylbenzoic acid (B mol), and phosphorus oxychloride (C mol) in a molar ratio of A:B:C = 1:1.1:1.1.
-
Grinding: At room temperature, grind the mixture thoroughly using a pestle until the reactants are well-mixed and the reaction is complete. The mixture will typically become sticky or form a paste.
-
Standing: Allow the mixture to stand at room temperature for a designated period (typically 1-2 hours) to ensure the reaction goes to completion.
-
Work-up and Neutralization: Transfer the crude product to a beaker. Slowly add a 5% aqueous solution of sodium carbonate with stirring until the pH of the mixture reaches 8.0-8.2.[4][5] This step neutralizes the acidic catalyst and precipitates the product.
-
Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid product in a vacuum oven at 60-70 °C.
-
Recrystallization: Purify the dried crude product by recrystallization. A recommended solvent system is a 1:2 (v/v) mixture of N,N-dimethylformamide (DMF) and water.[4][5] Dissolve the crude product in a minimal amount of hot DMF, then slowly add water until turbidity persists. Allow the solution to cool slowly to form crystals.
-
Final Product: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to obtain pure this compound.
Method 2: Synthesis using Polyphosphoric Acid (PPA)
This is an alternative method that uses polyphosphoric acid as both a catalyst and a solvent.[6]
Materials and Reagents:
-
2-Methylbenzoic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, prepare a mixture of 2-methylbenzoic acid and polyphosphoric acid.
-
Addition of Reactant: Slowly add thiosemicarbazide to the mixture while stirring.
-
Heating: Heat the reaction mixture with stirring to between 100 °C and 120 °C for 1.5 to 2 hours.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Neutralize the aqueous mixture with a concentrated ammonium hydroxide solution until the product precipitates out.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
The following table summarizes the key quantitative parameters for the described synthetic protocols.
| Parameter | Method 1: Solid-Phase (POCl₃) | Method 2: PPA |
| Starting Materials | 2-Methylbenzoic acid, Thiosemicarbazide | 2-Methylbenzoic acid, Thiosemicarbazide |
| Catalyst/Reagent | Phosphorus oxychloride (POCl₃) | Polyphosphoric Acid (PPA) |
| Molar Ratio | Thiosemicarbazide : Acid : POCl₃ = 1 : 1-1.2 : 1-1.2[4] | At least 2 parts PPA per part thiosemicarbazide by weight[6] |
| Reaction Temperature | Room Temperature | 100-120 °C[6] |
| Reaction Time | ~1-2 hours | ~1.5-2 hours[6] |
| Work-up pH | 8.0 - 8.2[4][5] | Neutralization with NH₄OH |
| Recrystallization Solvent | DMF/Water (1:2 v/v)[4][5] | Ethanol |
| Reported Yield | >91-94%[4][5] | ~89-92% (for similar alkyl derivatives)[6] |
Visualizations
Proposed Reaction Mechanism
The diagram below illustrates the proposed mechanism for the acid-catalyzed synthesis of this compound. The process involves the activation of the carboxylic acid, nucleophilic attack by thiosemicarbazide, and subsequent intramolecular cyclization and dehydration.
Caption: Proposed reaction mechanism for thiadiazole synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the solid-phase synthesis of the target compound.
Caption: Experimental workflow for solid-phase synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
Application Notes: Anticancer Potential of 5-(Aryl)-1,3,4-thiadiazol-2-amine Derivatives
Application Notes and Protocols for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine as a versatile scaffold in modern drug design and development. The document outlines its synthesis, potential therapeutic applications, and detailed protocols for its evaluation as an anticancer agent.
Introduction
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have shown a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes and interacting with various biological targets. The 2-amino-1,3,4-thiadiazole core, in particular, has been a focal point for the development of novel therapeutic agents. The introduction of an aryl group at the 5-position, such as the 2-methylphenyl moiety, is a common strategy to enhance the biological activity of these compounds. This document focuses on this compound as a key building block for the design of new drug candidates.
Therapeutic Potential
Derivatives of the 5-aryl-1,3,4-thiadiazol-2-amine scaffold have demonstrated significant potential in several therapeutic areas, with a primary focus on oncology.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against a variety of human cancer cell lines. The anticancer effect is often enhanced by the presence of an aromatic ring at the 5-position of the thiadiazole core.[1] The nature and position of substituents on this aryl ring, as well as modifications to the 2-amino group, play a crucial role in modulating the cytotoxic potency and selectivity.[1]
Mechanism of Action: The anticancer activity of this class of compounds is often attributed to the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By inhibiting these pathways, 1,3,4-thiadiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4][5] Some derivatives have also been identified as inhibitors of specific enzymes crucial for cancer progression, including topoisomerase II, histone deacetylase (HDAC), and various kinases like Abl kinase.[1]
Data Presentation: Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines, providing a comparative overview of their potency.
| Compound ID | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2g | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [1] |
| 2g | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29 | [1] |
| 4e | 4-Chlorophenyl (with piperazine linker) | MCF-7 (Breast) | 2.32 | [6] |
| 4i | 4-Chlorophenyl (with piperazine linker) | HepG2 (Liver) | 3.15 | [6] |
| 8a | Honokiol derivative | A549 (Lung) | 1.62 | [6] |
| 8a | Honokiol derivative | MDA-MB-231 (Breast) | 4.61 | [6] |
| Cpd 4 | Pyrimidine derivative | HCT116 (Colon) | 8.04 (48h) | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient method for the synthesis of the title compound, adapted from established procedures for analogous 5-aryl-1,3,4-thiadiazol-2-amines.[7]
Materials:
-
2-Methylbenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphate Ester (PPE)
-
Crushed ice
-
10% Ammonia solution
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a clean, dry round-bottom flask, combine 2-methylbenzoic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring in an ice bath to control the initial exothermic reaction.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice in a large beaker with constant stirring.
-
Neutralize the acidic solution by the dropwise addition of a 10% ammonia solution until a precipitate is formed and the pH is approximately 7-8.
-
Collect the crude precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.
-
Dry the purified product in a desiccator.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H and C=N stretching vibrations.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Protocol 2: In Vitro Anticancer Activity Evaluation - MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives against a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48 or 72 hours in the CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition
Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] Inhibition of this pathway leads to a decrease in the phosphorylation of Akt and its downstream targets, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 1,3,4-thiadiazole derivative.
MEK/ERK Signaling Pathway Inhibition
The MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation, and its inhibition is a valid strategy in cancer therapy. Certain 1,3,4-thiadiazole derivatives have demonstrated the ability to suppress this pathway.[4][5]
Caption: Inhibition of the MEK/ERK signaling pathway by a 1,3,4-thiadiazole derivative.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound based on the this compound scaffold.
Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives is highly dependent on the nature and position of the substituents on the aryl ring and modifications at the 2-amino position. Key SAR observations include:
-
Substituents on the 5-Aryl Ring: The introduction of electron-withdrawing or bulky groups on the phenyl ring can significantly influence the anticancer activity. For instance, the presence of a benzenesulfonylmethyl group at the ortho position of the phenyl ring has been shown to result in potent activity against colon cancer cells.[1]
-
Modifications at the 2-Amino Group: Acylation or substitution of the 2-amino group can lead to derivatives with altered potency and selectivity. The introduction of piperazine or piperidine moieties through an acetamide linker has been shown to enhance the antitumor activity against breast and liver cancer cell lines.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and interact with intracellular targets.
These SAR insights provide a rational basis for the further optimization of this scaffold to develop more potent and selective drug candidates.
Conclusion
This compound represents a valuable and versatile scaffold for the design and development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, allows for the fine-tuning of its pharmacological properties. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development of this promising class of compounds.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Biological Screening of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] Compounds incorporating this moiety have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties.[1][2][6][7][8] The biological activity of 1,3,4-thiadiazole derivatives is often attributed to their structural similarity to pyrimidines, allowing them to interfere with DNA synthesis and other cellular processes.[1][4] This document provides a detailed experimental setup for the initial biological screening of the novel compound, 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, across these three key therapeutic areas.
General Experimental Workflow
The overall workflow for the biological screening of this compound is depicted below. This workflow outlines the sequential steps from compound preparation to data analysis for each biological assay.
Caption: General experimental workflow for the biological screening of the target compound.
Anticancer Activity Screening
Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][9] The proposed mechanism often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways, and the induction of apoptosis.[2] The MTT assay is a standard colorimetric method for assessing cell viability and is widely used for in vitro screening of anticancer compounds.[10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11][13]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).[11]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Anticancer Activity
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Experimental Value | Reference Value |
| A549 | Experimental Value | Reference Value |
| HCT116 | Experimental Value | Reference Value |
Potential Signaling Pathway: MAPK/ERK Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for anticancer drugs.[2] 1,3,4-Thiadiazole derivatives have been suggested to interfere with this pathway.[2]
Caption: Potential inhibition of the MAPK/ERK signaling pathway by the test compound.
Antimicrobial Activity Screening
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with significant antimicrobial properties against a range of bacteria and fungi.[7][8] The antimicrobial activity of these compounds can be assessed using various in vitro methods, such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[13][16][17][18]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the MIC of this compound against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
This compound
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick 3-5 bacterial colonies and inoculate them into MHB. Incubate at 37°C until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, ..., 1 µg/mL).[13]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (MHB only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18] This can be assessed visually or by measuring the absorbance at 600 nm.
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto a fresh agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Data Presentation: Antimicrobial Activity
| Microbial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Positive Control) | MBC (µg/mL) of this compound |
| S. aureus | Experimental Value | Reference Value | Experimental Value |
| E. coli | Experimental Value | Reference Value | Experimental Value |
Anti-inflammatory Activity Screening
Several 1,3,4-thiadiazole derivatives have been reported to possess anti-inflammatory properties.[5][6][19][20][21] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation.[20] Another key pathway in inflammation is the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.[22]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay to screen for the inhibitory activity of this compound against human recombinant COX-2.
Materials:
-
This compound
-
COX-2 Inhibitor Screening Kit (Fluorometric)[23][24] (containing human recombinant COX-2, assay buffer, COX probe, cofactor, arachidonic acid, and a known COX-2 inhibitor like Celecoxib)
-
96-well black opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. Reconstitute the human recombinant COX-2 enzyme and prepare the arachidonic acid solution.[23][24]
-
Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well black plate, add the following to designated wells:
-
Enzyme Control: Assay buffer.
-
Inhibitor Control: A known COX-2 inhibitor (e.g., Celecoxib) provided in the kit.[23]
-
Test Sample: Diluted this compound.
-
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the blank/no-enzyme control.
-
Reaction Mix Addition: Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor as per the kit protocol. Add this mix to all wells.[23]
-
Initiation of Reaction: Start the reaction by adding the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.[23]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[24]
-
Data Analysis: Calculate the rate of the reaction for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value from a dose-response curve.
Data Presentation: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | Experimental Value |
| Celecoxib (Positive Control) | Reference Value |
Potential Signaling Pathway: NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Inhibition of this pathway is a key strategy for anti-inflammatory drug development.
Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. akjournals.com [akjournals.com]
- 17. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dissolving 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine in various biological assays. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in bioassays.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃S | --INVALID-LINK-- |
| Molecular Weight | 191.25 g/mol | --INVALID-LINK-- |
| Boiling Point | 372.5 ± 35.0 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | 219 - 220 °C (for the related N-phenyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine) | --INVALID-LINK-- |
Solubility Data
The solubility of this compound is critical for preparing homogenous solutions for bioassays. Based on data for structurally similar compounds, the following table provides guidance on suitable solvents. It is recommended to perform small-scale solubility tests to confirm these values for your specific batch of the compound.
| Solvent | Solubility (Approximate) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Preferred solvent for preparing high-concentration stock solutions.[1] |
| Dimethylformamide (DMF) | ~10 mg/mL | An alternative to DMSO for stock solution preparation.[1] |
| Ethanol | ~12 mg/mL | Can be used as a solvent, but may have direct effects on some biological systems.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Sparingly soluble (~0.1 mg/mL with 10% Ethanol) | The compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended for high concentrations.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in bioassays.
Materials:
-
This compound (MW: 191.25 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh out approximately 1.91 mg of this compound using an analytical balance.
-
Solvent Addition: Transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used (typically ≤ 0.5%).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. Mix thoroughly by gentle pipetting.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your assay. For example, to prepare a 100 µM working solution, you can add 10 µL of the 1 mM intermediate to 90 µL of cell culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed a level that is toxic to the cells. It is recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess any solvent-induced effects. For instance, if you add 2 µL of a 100 µM working solution (containing 1% DMSO) to 198 µL of medium in a well, the final DMSO concentration will be 0.01%.
Example Application: Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the cytotoxicity of this compound using a standard MTT assay.[1][2][3]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) at the highest final concentration used.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualized Workflow and Signaling Pathway
Caption: Workflow for dissolving the compound.
Caption: Potential signaling pathway interactions.
References
Application Notes and Protocols for the Quantification of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Introduction
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. Compounds in this class are of significant interest in pharmaceutical and materials science due to their diverse biological activities and applications. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. While specific validated methods for this exact analyte are not widely published, the following protocols are based on established methods for structurally similar 1,3,4-thiadiazole derivatives and general analytical principles.[1][2][3]
I. High-Performance Liquid Chromatography (HPLC) Method
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For the quantification of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol
1. Equipment and Reagents
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reference standard of this compound (purity >98%)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Mobile Phase: A typical mobile phase for related compounds is a mixture of acetonitrile and water (or a buffer solution) in a ratio of 60:40 (v/v). The aqueous phase can be acidified with 0.1% formic acid to improve peak shape. The final mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For example, a pharmaceutical formulation might be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then diluted to fall within the calibration range.
3. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution with a UV-Vis spectrophotometer. For similar aromatic heterocyclic compounds, this is often in the range of 254-320 nm.[2]
4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas on the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow for quantification.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Principle
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for achieving very low limits of detection. After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are detected by the mass spectrometer based on their mass-to-charge ratio (m/z).
Experimental Protocol
1. Equipment and Reagents
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Reference standard of this compound
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Standard laboratory glassware and equipment
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard and Sample Solutions: Prepared similarly to the HPLC method but using LC-MS grade solvents and diluting to a lower concentration range (e.g., ng/mL levels) suitable for the sensitivity of the instrument.
3. LC-MS Conditions
-
Column: C18 UPLC column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase Gradient: A gradient elution is often used to achieve better separation. For example:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. The precursor ion (the protonated molecule [M+H]+) and a suitable product ion (fragment) would need to be determined by infusing a standard solution into the mass spectrometer.
4. Procedure
-
Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution.
-
Develop and optimize the LC gradient to ensure good separation of the analyte from matrix components.
-
Equilibrate the LC-MS system.
-
Inject standards and samples.
-
Process the data using the instrument's software to generate a calibration curve and quantify the analyte in the samples.
Workflow Diagram
Caption: LC-MS analysis workflow for quantification.
III. UV-Visible Spectrophotometry
Principle
UV-Visible spectrophotometry is a simple and rapid technique that measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is suitable for the quantification of pure substances or simple mixtures where there are no interfering substances that absorb at the same wavelength as the analyte.
Experimental Protocol
1. Equipment and Reagents
-
UV-Visible spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Reference standard of this compound
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Volumetric flasks and pipettes
2. Procedure
-
Determination of λmax:
-
Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution over a wavelength range (e.g., 200-400 nm) against a solvent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.
-
Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin.
-
-
Sample Analysis:
-
Prepare the sample solution and dilute it with the solvent so that its absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample by using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).
-
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow.
IV. Data Presentation
The validation of these analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical quantitative data that would be generated during method validation.
Table 1: Summary of Typical Validation Parameters
| Parameter | HPLC Method | LC-MS Method | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 20 µg/mL | 1 - 100 ng/mL | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 ng/mL | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 2% |
| Specificity | High (Separation from interferences) | Very High (Based on m/z) | Low (Prone to interference) |
Note: The values presented in this table are illustrative and would need to be experimentally determined for the specific method developed for this compound.
Conclusion
The choice of the analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. HPLC provides a robust and reliable method for routine analysis. LC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis in complex matrices. UV-Visible spectrophotometry is a simple and cost-effective method suitable for the analysis of pure samples. The protocols provided here serve as a comprehensive guide for researchers and scientists to develop and validate analytical methods for this compound.
References
Application Notes and Protocols for Fungicidal Studies of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Disclaimer: Direct fungicidal studies and specific experimental data for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine are not extensively available in the reviewed literature. The following application notes and protocols are based on studies of closely related 5-substituted-phenyl-1,3,4-thiadiazol-2-amine derivatives. Researchers should adapt these protocols as necessary and validate them for the specific compound of interest.
Application Notes
The compound this compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antifungal properties. The core 1,3,4-thiadiazole scaffold is a key structural motif in various antimicrobial agents. The fungicidal potential of derivatives is often attributed to the presence of the toxophoric -N=C-S- moiety.
The introduction of a substituted phenyl ring at the 5-position of the thiadiazole can significantly influence the antifungal activity. While specific data for the 2-methylphenyl derivative is limited, studies on other substituted analogs suggest that the nature and position of the substituent on the phenyl ring can modulate the potency and spectrum of antifungal activity. For instance, derivatives with electron-withdrawing groups like halogens or nitro groups on the phenyl ring have shown promising activity against various fungal strains.
Mechanism of Action (Hypothesized):
The precise mechanism of action for this compound has not been elucidated. However, based on studies of related 1,3,4-thiadiazole derivatives, potential mechanisms could involve:
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, these compounds may interfere with the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
-
Disruption of Cell Wall Integrity: Some heterocyclic compounds can interfere with the synthesis of key cell wall components like β-(1,3)-glucan and chitin, leading to osmotic instability and cell lysis.
-
Inhibition of Key Fungal Enzymes: The compound may target other essential fungal enzymes involved in metabolic pathways necessary for fungal growth and survival.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in fungal cells.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of various 5-substituted-phenyl-1,3,4-thiadiazol-2-amine derivatives against different fungal strains, as reported in the literature. This data is provided to illustrate the potential range of activity for this class of compounds.
Table 1: In Vitro Antifungal Activity of 5-Substituted-Phenyl-1,3,4-thiadiazol-2-amine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound (Substitution on Phenyl Ring) | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Cryptococcus neoformans | Reference |
| 4-Fluoro | - | Good Inhibition | - | - | [1] |
| 4-Chloro | Good Inhibition | Good Inhibition | - | - | [1] |
| 4-Nitro | - | Good Inhibition | - | - | [2] |
| 2,4-Dichloro | 5 - 10 | - | - | - | [3] |
| Unsubstituted Phenyl | Moderate Activity | Moderate Activity | - | - | [1] |
| 2-Nitro | - | 1.56 - 6.25 | 1.56 - 6.25 | <0.048 | [4] |
Note: "-" indicates data not available in the cited literature. "Good Inhibition" and "Moderate Activity" are qualitative descriptions from the source and do not represent specific MIC values.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar 5-aryl-1,3,4-thiadiazol-2-amines.
Materials:
-
2-Methylbenzoic acid
-
Thiosemicarbazide
-
Concentrated sulfuric acid or Polyphosphoric acid (PPA)
-
Ethanol or an appropriate solvent
-
Crushed ice
-
Sodium bicarbonate solution (for neutralization if using acid)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, acetone)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-methylbenzoic acid and thiosemicarbazide.
-
Add a catalytic amount of concentrated sulfuric acid or a suitable amount of polyphosphoric acid to the mixture.
-
Add an appropriate solvent, such as ethanol, and reflux the mixture for several hours (the reaction progress can be monitored by Thin Layer Chromatography - TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
If an acidic catalyst was used, neutralize the mixture with a sodium bicarbonate solution until the product precipitates.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
-
Characterize the final product using techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antifungal drug (e.g., Fluconazole, Amphotericin B) for positive control
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the inoculum concentration to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi in the test wells.
-
-
Preparation of Drug Dilutions:
-
Dissolve the test compound and the standard antifungal drug in DMSO to prepare stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in the RPMI-1640 medium in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours (for yeasts) or longer for filamentous fungi.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A diagram illustrating a hypothesized signaling pathway for the antifungal action.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,3,4-thiadiazole are recognized for their wide-ranging pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] This document provides a comprehensive set of protocols to evaluate the efficacy of a specific analogue, 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, hereafter referred to as Compound X. The following application notes detail experimental procedures for assessing its cytotoxic effects on cancer cell lines, its impact on cell cycle progression and apoptosis, and its potential as an antimicrobial agent.
Anticancer Efficacy Assessment
Based on the known anticancer properties of thiadiazole derivatives, a primary application for Compound X is in oncology research.[1][2][6] The following assays are designed to determine its cytotoxic and apoptotic effects on cancer cells.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Compound X that inhibits cell growth by 50% (IC50).
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1][2]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of Compound X in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Cell Line | Compound X IC50 (µM) |
| MCF-7 | 23.29 |
| LoVo | 2.44 |
Cell Cycle Analysis via Flow Cytometry
This protocol assesses the effect of Compound X on the distribution of cells in different phases of the cell cycle.
Experimental Protocol:
-
Cell Culture and Treatment: Seed LoVo cells in 6-well plates and treat with Compound X at its IC50 concentration (2.44 µM) for 24 and 48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Data Presentation:
| Treatment | Duration (h) | % G0/G1 | % S | % G2/M |
| Control | 24 | 55.2 | 30.1 | 14.7 |
| Compound X (2.44 µM) | 24 | 54.8 | 25.3 | 19.9 |
| Control | 48 | 56.1 | 29.5 | 14.4 |
| Compound X (2.44 µM) | 48 | 55.9 | 18.2 | 25.9 |
Anticancer Assay Workflow
Caption: Workflow for anticancer efficacy assays.
Apoptosis Analysis
This protocol quantifies the induction of apoptosis by Compound X.
Experimental Protocol:
-
Cell Culture and Treatment: Seed LoVo cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | 95.3 | 2.1 | 1.5 | 1.1 |
| Compound X (2.44 µM) | 70.8 | 15.2 | 10.3 | 3.7 |
Hypothesized Apoptosis Signaling Pathway
Caption: Potential intrinsic apoptosis pathway.
Antimicrobial Efficacy Assessment
Thiadiazole derivatives have also shown promise as antimicrobial agents.[3][7][8] The following protocols are designed to evaluate the antibacterial and antifungal activity of Compound X.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Compound X that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Culture: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.[3][8]
-
Compound Preparation: Prepare a stock solution of Compound X in DMSO and serially dilute it in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of Compound X at which no visible growth is observed.
Data Presentation:
| Microorganism | Strain | Compound X MIC (µg/mL) |
| Bacteria | Staphylococcus aureus | 28 |
| Escherichia coli | >100 | |
| Fungi | Candida albicans | 36.3 |
| Aspergillus niger | 64 |
Antimicrobial Assay Workflow
Caption: Workflow for antimicrobial efficacy assays.
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The experimental conditions may require optimization for specific cell lines, microbial strains, and laboratory settings. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the synthesis of this compound can stem from several factors. The primary synthesis route involves the cyclization of an acylthiosemicarbazide intermediate, formed from 2-methylbenzoic acid and thiosemicarbazide. Here are common causes and troubleshooting steps:
-
Inefficient Cyclization/Dehydration: The cyclization step is critical and requires a strong dehydrating agent. If the cyclizing agent is weak or used in insufficient amounts, the reaction may not proceed to completion.
-
Solution: Ensure your dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or polyphosphate ester) is fresh and anhydrous. Consider increasing the molar ratio of the cyclizing agent. A solid-phase grinding method using phosphorus pentachloride as a catalyst has been reported to give high yields of over 91% for similar compounds[1].
-
-
Incorrect Reaction Temperature: The reaction temperature is crucial. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it could lead to decomposition or the formation of side products.
-
Solution: For reactions using concentrated sulfuric acid, heating the mixture between 60-70°C for several hours has been reported to be effective[2]. Optimization of the temperature for your specific setup may be required.
-
-
Incomplete Intermediate Formation: The initial reaction between 2-methylbenzoic acid and thiosemicarbazide to form the N-acylthiosemicarbazide intermediate may be incomplete.
-
Solution: Ensure equimolar or a slight excess of thiosemicarbazide is used. The reaction can be refluxed in a suitable solvent like toluene to ensure the formation of the intermediate before adding the cyclizing agent[3].
-
-
Moisture in the Reaction: The presence of water can interfere with the dehydrating agent and hinder the cyclization process.
-
Solution: Use anhydrous solvents and dry glassware. Handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon atmosphere or in a glove box).
-
-
Issue 2: Formation of Side Products (Isomers)
-
Question: My analysis shows the presence of a significant amount of an isomeric byproduct. What is this side product and how can I minimize its formation?
-
Answer: A common side product in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide derivatives is the corresponding 1,2,4-triazole isomer. The reaction conditions, particularly the pH, play a crucial role in determining the cyclization pathway[4][5].
-
Cause: The cyclization of acylthiosemicarbazides in an alkaline medium typically leads to the formation of 1,2,4-triazole derivatives. In contrast, an acidic medium favors the formation of 1,3,4-thiadiazole derivatives[4][5].
-
Solution: To favor the synthesis of this compound, it is essential to maintain strongly acidic conditions throughout the cyclization step.
-
Recommended Cyclizing Agents: Use strong acids such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphate ester (PPE)[6][7][8].
-
Avoid Basic Conditions: Ensure that no basic reagents are present during the cyclization. The work-up procedure should be designed to neutralize the acid only after the cyclization is complete.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods?
-
Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials, the acylthiosemicarbazide intermediate, or side products.
-
Work-up Procedure: After the reaction, the mixture is typically poured into ice water to precipitate the crude product[2][3]. The acidic solution is then carefully neutralized with a base (e.g., sodium carbonate or ammonia solution) to a pH of 8-8.2 to ensure the complete precipitation of the amine product[1].
-
Recrystallization: This is the most common method for purifying the crude product.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol).
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction mechanism for the formation of this compound?
-
Q2: How do reaction conditions influence the type of heterocycle formed?
-
Q3: What are some alternative, high-yield methods for this synthesis?
-
A3: A novel one-pot synthesis using polyphosphate ester (PPE) as a cyclodehydrating agent has been developed, which avoids the use of toxic reagents like POCl₃ or SOCl₂[6][8]. Additionally, a solid-phase grinding method using phosphorus pentachloride as a catalyst at room temperature has been shown to produce high yields of over 91% for analogous compounds[1].
-
-
Q4: Which analytical techniques are used to characterize the final product?
Data Presentation
Table 1: Influence of Cyclizing Agent and Reaction Conditions on the Yield of 5-Substituted-1,3,4-thiadiazol-2-amines.
| Entry | 5-Substituent | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl | PPE | Chloroform, Reflux | 64.4 | [6] |
| 2 | 4-Methylphenyl | Toluene | Reflux, 4h | Not Specified | [3] |
| 3 | Methyl | PCl₅ | Solid-phase, RT | 95.2 | [1] |
| 4 | Ethyl | PCl₅ | Solid-phase, RT | 92.6 | [1] |
| 5 | 4-Pyridyl | PCl₅ | Solid-phase, RT | 95.3 | [1] |
| 6 | 4-Substituted Phenyl | conc. H₂SO₄ | 60-70°C, 5h | Not Specified | [2] |
Note: This table presents data for analogous compounds to illustrate the impact of different reagents and conditions on the reaction yield.
Experimental Protocols
General Protocol for the Synthesis of this compound via Acid-Catalyzed Cyclization
This protocol is a generalized procedure based on common methods for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines[2][3].
Materials:
-
2-Methylbenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (or an alternative cyclizing agent like POCl₃ or PPE)
-
Ice
-
Sodium Carbonate solution (e.g., 5%)
-
Ethanol (or another suitable solvent for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Intermediate Formation (Optional Step, can be one-pot): In a round-bottom flask, combine equimolar amounts of 2-methylbenzoic acid and thiosemicarbazide in a suitable solvent like toluene. Reflux the mixture for 2-4 hours to form the acylthiosemicarbazide intermediate. The solvent can then be removed under reduced pressure.
-
Cyclization: To the acylthiosemicarbazide intermediate (or a mixture of 2-methylbenzoic acid and thiosemicarbazide if performing a one-pot reaction), carefully add the cyclizing agent (e.g., concentrated sulfuric acid) portion-wise with stirring in an ice bath to control the initial exothermic reaction.
-
Heating: After the addition is complete, heat the reaction mixture at an optimized temperature (e.g., 60-70°C) for several hours (typically 2-5 hours) with continuous stirring[2]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This will cause the crude product to precipitate.
-
Neutralization and Filtration: Slowly add a sodium carbonate solution to the mixture with stirring until the pH is neutral to slightly alkaline (pH 8-8.2) to ensure complete precipitation of the amine product[1].
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then dry it. Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetone[3][9].
-
Characterization: Characterize the purified product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
Optimization of reaction conditions for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing 5-substituted-2-amino-1,3,4-thiadiazoles is the condensation and cyclization of a carboxylic acid with thiosemicarbazide.[1] In the case of this compound, the reaction involves heating 2-methylbenzoic acid with thiosemicarbazide in the presence of a strong dehydrating agent.
Q2: What are the typical dehydrating agents used for this synthesis?
Commonly used dehydrating and cyclizing agents include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1][2] More recent methods have also employed polyphosphate ester (PPE) as an effective reagent.[3][4]
Q3: What are the expected yield and purity of the final product?
Yields can vary significantly based on the chosen reaction conditions. Reports for analogous compounds show yields ranging from moderate to high (e.g., 64% to over 90%).[3][5] Purity is typically assessed by melting point determination and chromatographic techniques like TLC, with final confirmation by spectroscopic methods (IR, NMR, Mass Spectrometry).
Q4: What are the key safety precautions to consider during this synthesis?
The reagents used in this synthesis are corrosive and hazardous. Concentrated sulfuric acid, polyphosphoric acid, and phosphorus oxychloride are strong acids and dehydrating agents that can cause severe burns. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can also be exothermic, requiring careful temperature control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or short reaction time. 2. Deactivation of the dehydrating agent by moisture. 3. Sub-optimal ratio of reactants to the dehydrating agent. 4. Degradation of starting materials or product at high temperatures. | 1. Increase the reaction time or temperature gradually while monitoring the reaction progress with TLC. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Optimize the amount of dehydrating agent. For PPA, a ratio of at least 2 parts PPA to 1 part thiosemicarbazide is recommended.[2] 4. Perform the reaction at a lower temperature for a longer duration. |
| Formation of Multiple Products (Impure Sample) | 1. Incomplete cyclization leading to the presence of the intermediate N-acylthiosemicarbazide. 2. Side reactions due to excessive heating. 3. Use of non-purified starting materials. | 1. Ensure sufficient heating and reaction time to promote complete cyclization. 2. Maintain a consistent and optimal reaction temperature. 3. Purify the starting 2-methylbenzoic acid and thiosemicarbazide before use. |
| Difficulty in Product Isolation | 1. The product may be soluble in the aqueous work-up solution. 2. Formation of a fine precipitate that is difficult to filter. 3. The product may not precipitate upon pouring the reaction mixture into water. | 1. After neutralization, extract the aqueous solution with a suitable organic solvent like ethyl acetate. 2. Allow the precipitate to stand for a longer period or cool the mixture in an ice bath to encourage crystal growth. 3. Carefully adjust the pH of the solution. The amine product is basic and will precipitate upon neutralization of the acidic reaction mixture. A final pH of around 8 is often effective.[5] |
| Product is Colored or Dark | 1. Charring or decomposition caused by excessive heat or a highly exothermic reaction. 2. Presence of impurities from starting materials or side reactions. | 1. Control the rate of addition of reagents and maintain a stable reaction temperature. 2. Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture.[5][6] The use of activated charcoal during recrystallization can help remove colored impurities. |
Experimental Protocols
General Protocol using Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for the synthesis of similar 5-aryl-1,3,4-thiadiazol-2-amines.[1][2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approx. 2-3 times the weight of thiosemicarbazide).
-
Reaction: To the PPA, add equimolar amounts of 2-methylbenzoic acid and thiosemicarbazide.
-
Heating: Heat the reaction mixture with stirring at 100-120°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or 10% sodium hydroxide solution) until the pH is neutral or slightly basic (pH 7-8).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Data Presentation: Reaction Conditions for Analogous Compounds
| Starting Acid | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl-benzoic acid | - | Toluene | Reflux | 4 | Not specified | [7] |
| Benzoic acid esters | - | Methanol | Reflux | 8-10 | Not specified | [8] |
| Benzoic acid | Conc. H₂SO₄ | - | 60-70 | 5 | Not specified | [8] |
| Benzoic acid | PPE | Chloroform | Reflux | 10 | 64.4 | [3] |
| Propionic acid | PPA | - | 105-116 | ~1 | 92.5 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the formation of the target compound.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Question: My purified this compound product is a yellow solid, but I expect a white or off-white solid. What could be the cause and how can I fix it?
Answer: A yellow coloration in the final product can arise from several sources. Here's a systematic approach to troubleshoot this issue:
-
Residual Starting Materials or Reagents: Incomplete reaction or inefficient removal of starting materials like 2-methylbenzoyl chloride or thiosemicarbazide, or cyclizing agents like phosphorus oxychloride, can lead to colored impurities.
-
Solution: Monitor the reaction completion using Thin Layer Chromatography (TLC). Enhance purification by optimizing the recrystallization solvent system or employing column chromatography. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.
-
-
Oxidation: Aromatic amines can be susceptible to oxidation, which can form colored impurities.
-
Solution: Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. When concentrating the product, avoid excessive heat. Using a plug of activated carbon during filtration can sometimes help remove colored impurities.[1]
-
-
Metal Impurities: If a metal catalyst was used in the synthesis (e.g., palladium), trace amounts of the metal can contaminate the product and cause coloration.[1]
-
Solution: Consider treating a solution of the product with a metal scavenger resin. Alternatively, an acid wash of the crude product may help remove some metal impurities.
-
Question: I am observing significant peak tailing during column chromatography of this compound on silica gel. How can I improve the peak shape?
Answer: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel.[2] The basic amine group interacts strongly with the acidic silanol groups on the silica surface.[2]
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the active sites on the silica gel.
-
Solution: A common practice is to add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system (e.g., ethyl acetate/hexane).[3]
-
-
Use of a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase.
Question: My recovery after recrystallization is very low. How can I improve the yield?
Answer: Low recovery during recrystallization can be due to several factors:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Using Too Much Solvent: An excessive amount of solvent will keep more of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped in the crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
-
Incomplete Precipitation: The compound may be more soluble than anticipated, even at low temperatures.
-
Solution: After cooling in an ice bath, scratch the inside of the flask with a glass rod to induce crystallization. If the compound is still too soluble, consider changing the solvent system or using an anti-solvent precipitation technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently reported purification methods for 2-amino-1,3,4-thiadiazole derivatives are recrystallization and column chromatography.[4][5][7] Recrystallization is often performed using solvents like ethanol, benzene, or DMF/water mixtures.[4][5][6] For column chromatography, silica gel is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[7]
Q2: What are some potential impurities I should look out for?
A2: Potential impurities can include unreacted starting materials (2-methylbenzoic acid and thiosemicarbazide), intermediates from the cyclization reaction, and side products. The specific impurities will depend on the synthetic route used. For instance, if phosphorus oxychloride is used as the cyclizing agent, byproducts from its decomposition might be present.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point that is consistent with the literature value suggests a high degree of purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are essential for confirming the structure and identifying any impurities. FT-IR spectroscopy can confirm the presence of key functional groups.
Q4: Is this compound stable on silica gel?
A4: While many heterocyclic amines can be purified on silica gel, some are sensitive to the acidic nature of silica and may degrade.[1][2] It is advisable to first run a small-scale trial, such as a TLC, to check for stability. If degradation is observed (e.g., streaking or appearance of new spots on the TLC plate), consider using a less acidic stationary phase like neutral alumina or a different purification technique like recrystallization or reversed-phase chromatography.[3]
Data Presentation
| Purification Technique | Mobile/Solvent System | Typical Yield (%) | Purity (%) | Notes |
| Recrystallization | Ethanol | 75-90 | >98 | A common and effective method for removing minor impurities.[5] |
| Recrystallization | DMF/Water | 80-95 | >99 | Can be very effective for compounds with moderate polarity.[6] |
| Silica Gel Column Chromatography | Hexane/Ethyl Acetate (with 0.5% TEA) | 60-85 | >97 | The addition of triethylamine (TEA) is often necessary to prevent peak tailing.[3] |
| Reversed-Phase HPLC | Acetonitrile/Water (with 0.1% Formic Acid) | >90 (for small scale) | >99 | Useful for high-purity samples and for separating closely related impurities. |
Experimental Protocols
Detailed Methodology for Recrystallization
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point and acquire spectroscopic data (NMR, MS) to confirm the purity and identity of the compound.
Visualization
Caption: Troubleshooting workflow for common purification issues.
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. jocpr.com [jocpr.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability Testing of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. It offers insights into potential stability issues and outlines detailed protocols for conducting comprehensive stability studies.
Frequently Asked Questions (FAQs)
Q1: I am observing rapid degradation of this compound in my formulation, especially under acidic conditions. What could be the cause?
A1: The 1,3,4-thiadiazole ring system can be susceptible to acid-catalyzed hydrolysis. The protonation of the nitrogen atoms in the ring can facilitate nucleophilic attack by water, potentially leading to ring-opening. Additionally, the exocyclic amino group can be protonated, which may influence the electronic properties of the ring and its stability. It is recommended to evaluate the stability of the compound in a range of pH buffers to identify a stable pH range for your formulation.
Q2: My compound is showing significant degradation under photolytic stress. What is the likely degradation pathway?
A2: Compounds containing thiazole or thiadiazole rings can be susceptible to photodegradation. One possible mechanism involves the interaction with singlet oxygen, which can be generated in the presence of light and a photosensitizer. This can lead to a [4+2] cycloaddition reaction across the thiadiazole ring, forming an unstable endoperoxide that subsequently rearranges or fragments.[1] To mitigate this, ensure that the compound is handled and stored in light-protected containers.
Q3: I am struggling to find a suitable solvent system for my stability-indicating HPLC method. The parent peak and degradant peaks are not well-resolved. What should I do?
A3: Developing a stability-indicating method requires careful optimization of the chromatographic conditions. For 1,3,4-thiadiazole derivatives, a reverse-phase HPLC method with a C18 column is often a good starting point.[2] Consider the following troubleshooting steps:
-
Mobile Phase: Experiment with different mobile phase compositions, such as acetonitrile/water or methanol/water gradients. The addition of a small percentage of an acid, like 0.1% formic acid or phosphoric acid, can improve peak shape for the amine-containing compound.[2]
-
Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar degradants from the more non-polar parent compound.
-
Column Temperature: Adjusting the column temperature can influence selectivity and resolution.
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This can help to identify co-eluting peaks and select the optimal wavelength for quantification.
Q4: I am observing the formation of multiple degradation products under oxidative stress conditions (e.g., with H₂O₂). What are the potential reactions occurring?
A4: The 2-amino-1,3,4-thiadiazole scaffold has several sites susceptible to oxidation. The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone. The exocyclic amino group can also be a site of oxidation. Furthermore, the methyl group on the phenyl ring could potentially be oxidized. Characterization of the degradation products by mass spectrometry (MS) is crucial to elucidate the exact degradation pathway.
Q5: Is thermal degradation a significant concern for this compound?
A5: Aromatic amines and heterocyclic compounds can be susceptible to thermal degradation, particularly at elevated temperatures.[3][4] The stability of this compound should be evaluated under dry heat conditions as part of a forced degradation study. Potential degradation pathways could involve dimerization or polymerization reactions.
Data Presentation: Stability Summary
The following tables present hypothetical data to illustrate the stability profile of this compound under various stress conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 8.5% | 1 |
| Neutral Hydrolysis | Water | 72 h | 60°C | < 1% | 0 |
| Oxidative | 3% H₂O₂ | 8 h | 25°C | 25.8% | 3 |
| Photolytic | ICH Q1B Option 2 | - | 25°C | 18.9% | 2 |
| Thermal | Dry Heat | 48 h | 80°C | 5.3% | 1 |
Table 2: Solubility and Stability in Common Solvents (at 25°C for 72h)
| Solvent | Solubility (mg/mL) | % Recovery after 72h |
| Methanol | 15.5 | 99.5% |
| Acetonitrile | 12.8 | 99.8% |
| Dimethyl Sulfoxide (DMSO) | > 50 | 98.2% |
| Ethanol | 10.2 | 99.6% |
| Water | < 0.1 | 99.9% |
| Propylene Glycol | 5.6 | 99.1% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a PDA detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol or acetonitrile to a final concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) and protected from light.
-
Withdraw samples at predetermined time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (0.1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Withdraw samples at predetermined time points.
-
Prepare solutions of the withdrawn samples for HPLC analysis.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways under hydrolytic and oxidative stress.
References
Troubleshooting common issues in 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine synthesis
Welcome to the technical support center for the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.
Experimental Workflow
The synthesis of this compound typically proceeds in a two-step sequence. First, 2-methylbenzoyl chloride is reacted with thiosemicarbazide to form the N-(2-methylbenzoyl)thiosemicarbazide intermediate. This intermediate is then cyclized under acidic conditions to yield the final product.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Final Product
Q: My final yield of this compound is consistently low. What are the possible reasons and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Formation of the Acylthiosemicarbazide Intermediate:
-
Cause: The reaction between 2-methylbenzoyl chloride and thiosemicarbazide may be incomplete.
-
Solution: Ensure equimolar amounts of the reactants are used. The reaction is often carried out in a suitable solvent like methanol at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed before proceeding to the next step.
-
-
Inefficient Cyclization:
-
Cause: The conditions for the acid-catalyzed cyclization may not be optimal. The choice and concentration of the acid are crucial.
-
Solution: Several acidic reagents can be used for cyclization. Below is a comparison of commonly used acids with typical reaction conditions. Experimenting with these conditions can help optimize the yield. Concentrated sulfuric acid is a common and effective choice.[1][2] Polyphosphoric acid (PPA) is another effective dehydrating agent for this cyclization.[3][4] Phosphorus oxychloride (POCl3) can also be used, sometimes in a solid-state reaction.[5]
-
-
Side Reactions:
-
Cause: Under certain conditions, the acylthiosemicarbazide intermediate can cyclize to form 1,2,4-triazole derivatives as byproducts, thus reducing the yield of the desired 1,3,4-thiadiazole.[6]
-
Solution: The formation of the 1,3,4-thiadiazole is generally favored under acidic conditions, while alkaline conditions tend to promote the formation of the 1,2,4-triazole isomer.[6] Therefore, maintaining a strongly acidic environment during the cyclization step is critical.
-
-
Product Loss During Workup and Purification:
-
Cause: The product might be lost during extraction or recrystallization steps.
-
Solution: After cyclization, the reaction mixture is typically poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate solution) to precipitate the product.[1][5] Ensure the pH is adjusted carefully to maximize precipitation. For purification, recrystallization from a suitable solvent like ethanol or a DMF/water mixture is common.[5] Careful handling during filtration and washing is essential to minimize mechanical losses.
-
| Cyclizing Agent | Typical Temperature | Typical Reaction Time | Reported Yield (for similar compounds) | Reference |
| Conc. H₂SO₄ | 60-70°C | 5 hours | ~85% | [1] |
| Polyphosphoric Acid (PPA) | 100-120°C | 1-2 hours | ~92% | [3] |
| Phosphorus Oxychloride (POCl₃) | Room Temperature (solid phase) or 80°C (liquid phase) | Variable (minutes to hours) | >90% | [5][7] |
Issue 2: Impure Final Product
Q: My final product is impure, showing extra spots on TLC or unexpected peaks in the NMR spectrum. How can I identify and remove these impurities?
A: Impurities can be unreacted starting materials, the acylthiosemicarbazide intermediate, or side products.
-
Unreacted Starting Materials or Intermediate:
-
Identification: Compare the TLC of your product with the starting materials (2-methylbenzoic acid, thiosemicarbazide) and the intermediate (N-(2-methylbenzoyl)thiosemicarbazide). Characteristic peaks for these species may also be present in the NMR spectrum of the crude product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature. Effective purification by recrystallization is key to removing these impurities.
-
-
Formation of 1,2,4-Triazole Isomer:
-
Identification: The 1,2,4-triazole isomer is a common byproduct. Its presence can be confirmed by spectroscopic methods, as it will have a different fragmentation pattern in mass spectrometry and distinct chemical shifts in NMR compared to the desired 1,3,4-thiadiazole.
-
Solution: As mentioned previously, acidic conditions favor the formation of the 1,3,4-thiadiazole. If the triazole isomer is a significant impurity, ensure the cyclization step is performed in a strongly acidic medium. Purification by column chromatography may be necessary to separate the isomers if recrystallization is ineffective.
-
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine during biological studies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My compound is precipitating out of my DMSO stock solution when I dilute it into an aqueous buffer for my assay. What should I do?
This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity from DMSO to an aqueous medium causes the compound to "crash out." To address this, consider employing formulation strategies that maintain the drug in a solubilized state.[6] Options include using co-solvents, complexation with cyclodextrins, or creating solid dispersions.[6][7]
Q3: How can I systematically approach improving the solubility of my compound?
A systematic approach is recommended to find the optimal solubilization strategy. The first step is to characterize the physicochemical properties of your compound, such as its solubility at various pH levels and its pKa.[6] This information will guide the selection of an appropriate enhancement method. The following workflow provides a general guide for this process.
Caption: Workflow for selecting a solubility enhancement strategy.
Q4: How does pH affect the solubility of this compound?
The molecule contains a basic amino group (-NH2), which can be protonated. For weak bases, decreasing the pH (making the solution more acidic) will convert the compound to its more soluble ionized (salt) form.[8][9] Therefore, using acidic buffers may enhance its solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH if the pKa is known.[9] However, it is essential to ensure the chosen pH is compatible with your biological assay.
Q5: What are co-solvents, and how can they improve solubility?
Co-solvents are water-miscible organic solvents that are used in small amounts to increase the solubility of poorly soluble compounds.[10] They work by reducing the polarity of the aqueous solvent, which decreases the interfacial tension between the hydrophobic compound and the water.[11][12] Common co-solvents used in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, ethanol, and glycerin.[10][]
Q6: What is cyclodextrin inclusion complexation?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[15][16] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[14][17]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Q7: What are solid dispersions and how do they work?
A solid dispersion refers to a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state.[4][7] The drug can exist in an amorphous (non-crystalline) state, which has a higher energy and thus greater solubility than its crystalline form.[4][18] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[4][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates from stock solution upon dilution in aqueous media. | The compound has very low aqueous solubility and is "crashing out" from the organic stock solvent (e.g., DMSO). | 1. Decrease the final concentration: Determine the maximum tolerated DMSO concentration for your assay and work below the compound's solubility limit. 2. Use a co-solvent system: Prepare the final solution in a mixture of buffer and a biocompatible co-solvent like PEG 400 or propylene glycol.[] 3. Prepare a cyclodextrin complex: Pre-formulating the compound with a cyclodextrin (e.g., HP-β-CD) can keep it solubilized in aqueous media.[14] |
| Inconsistent or low activity in cell-based assays. | Poor solubility is leading to an unknown and variable concentration of the compound in the assay medium. Precipitated particles may also interfere with assay readouts. | 1. Confirm solubility: Use a nephelometer or visual inspection under a microscope to confirm that the compound is fully dissolved at the tested concentrations in the final assay medium. 2. Employ a solubilization technique: Use one of the methods described (pH adjustment, co-solvents, cyclodextrins, solid dispersion) to prepare a stable, solubilized formulation for the assay.[19] |
| Unable to achieve a high enough concentration for in vivo studies. | The required dose for animal studies exceeds the compound's solubility in standard, non-toxic vehicles. | 1. Nanosuspension: Reduce the particle size of the drug to the nanometer range to increase its surface area and dissolution velocity.[20][21] This is a more advanced technique but can be very effective. 2. Lipid-Based Formulations: For lipophilic compounds, formulating in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5][22] 3. Amorphous Solid Dispersion: This is a powerful technique for significantly increasing apparent solubility and can be suitable for oral dosing formulations.[23] |
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Limitations | Common Excipients |
| pH Adjustment | Ionizes the drug by shifting the pH of the medium, increasing its interaction with polar water molecules.[8][24] | Simple, cost-effective, and easy to formulate.[] | Only applicable to ionizable drugs; risk of precipitation upon entering a different pH environment (e.g., the gut).[25] | Citric acid, phosphate buffers, sodium bicarbonate. |
| Co-solvency | Reduces the polarity of the solvent system (e.g., water) by adding a water-miscible organic solvent, which reduces the interfacial tension.[11][26] | Simple to prepare; can significantly increase solubility.[12] | Potential for in vivo toxicity of the co-solvent; drug may precipitate upon dilution in the body.[11] | PEG 400, propylene glycol, ethanol, glycerin, DMSO.[] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior to the aqueous environment.[14][16] | High solubilizing efficiency; can improve stability and bioavailability; widely used and regulatory-accepted.[15] | Limited by the stoichiometry of the complex (usually 1:1); high concentrations of cyclodextrins can be toxic (especially parenterally).[22] | β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[14] |
| Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix, often in a high-energy amorphous state, which enhances dissolution.[4][7] | Significant increase in dissolution rate and bioavailability; well-established technique.[18][27] | Formulations can be physically unstable, with the amorphous drug potentially recrystallizing over time; manufacturing can be complex.[5][23] | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycols (PEGs).[7][18] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for laboratory-scale preparation to improve the dissolution of your compound for in vitro testing.[6]
Materials:
-
This compound (API)
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile solvent in which both API and polymer are soluble (e.g., methanol or a methanol/dichloromethane mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the API and polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask. Ensure a clear solution is formed.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film or powder is formed.
-
Scrape the solid material from the flask.
-
Further dry the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion powder can be used for dissolution testing or in biological assays.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
The kneading method is a simple and economical way to prepare inclusion complexes.[16]
Materials:
-
This compound (API)
-
Cyclodextrin (e.g., HP-β-CD)
-
Water-ethanol solution (e.g., 1:1 v/v)
-
Mortar and pestle
Procedure:
-
Place the cyclodextrin in the mortar.
-
Add a small amount of the water-ethanol solution to the cyclodextrin and knead to obtain a homogeneous paste.
-
Add the API to the paste in the desired molar ratio (e.g., 1:1).
-
Knead the mixture thoroughly for 30-60 minutes. During this process, add more of the solvent mixture if needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
Protocol 3: In Vitro Dissolution Testing
This protocol helps evaluate and compare the effectiveness of your formulated compound against the unformulated API.[6]
Apparatus & Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer, simulating physiological conditions)
-
Formulated compound (e.g., solid dispersion) and unformulated API
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Pre-warm 900 mL of the dissolution medium to 37°C ± 0.5°C in the dissolution vessel.
-
Place a known amount of the formulated compound or API into the vessel. The amount should be sufficient to exceed the solubility of the unformulated API (to ensure "sink conditions" are not met for the original compound, highlighting the improvement).
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium through a filter.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Analyze the concentration of the dissolved API in the samples using a suitable analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for comparison.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. youtube.com [youtube.com]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. bepls.com [bepls.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. humapub.com [humapub.com]
- 17. ijpsr.com [ijpsr.com]
- 18. jddtonline.info [jddtonline.info]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Khan Academy [khanacademy.org]
- 25. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 26. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 27. jopcr.com [jopcr.com]
Disclaimer: Detailed resistance mechanisms for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine are not extensively documented in current literature. The following troubleshooting guide and FAQs are based on established principles of drug resistance observed with analogous heterocyclic compounds, including other 1,3,4-thiadiazole derivatives, in antimicrobial and anticancer research.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound?
While the precise mechanism for this specific compound is likely still under investigation, 2-amino-1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities. These activities stem from their ability to interact with various biological targets. Depending on the cellular context, potential mechanisms could include inhibition of enzymes crucial for pathogen survival, disruption of microbial cell wall synthesis, or interference with signaling pathways involved in cancer cell proliferation. For instance, some thiadiazole derivatives are known to inhibit enzymes like carbonic anhydrase.
Q2: We are observing a gradual loss of efficacy of the compound in our long-term cell culture experiments. What could be the cause?
This could be indicative of acquired resistance. Common mechanisms include:
-
Target Alteration: Mutations in the target protein that reduce the binding affinity of the compound.
-
Increased Drug Efflux: Overexpression of efflux pumps (e.g., ABC transporters) that actively remove the compound from the cell.
-
Enzymatic Degradation: Cellular enzymes may metabolize the compound into an inactive form.
-
Bypass Pathways: Cells may develop or upregulate alternative biochemical pathways to circumvent the inhibitory effect of the compound.
Q3: Are there any known liabilities of the 1,3,4-thiadiazole scaffold that we should be aware of?
The 1,3,4-thiadiazole ring is generally considered a stable heterocyclic system. However, like many small molecules, it can be subject to metabolic modification in biological systems. Potential liabilities could include metabolic inactivation through oxidation, reduction, or conjugation reactions. It is also important to consider the physicochemical properties, such as solubility and permeability, which can impact bioavailability and efficacy.
Troubleshooting Guide
Problem 1: Inconsistent results in antimicrobial susceptibility testing.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Verify the solubility of this compound in your culture medium. Prepare a stock solution in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay does not lead to precipitation. Visually inspect the wells for any precipitate.
-
-
Possible Cause 2: Inoculum Variability.
-
Troubleshooting Step: Standardize the inoculum size for each experiment. Use a spectrophotometer to adjust the optical density (OD) of your microbial suspension to a consistent value before inoculation.
-
-
Possible Cause 3: Compound Instability.
-
Troubleshooting Step: Assess the stability of the compound in your assay conditions over the incubation period. This can be done by incubating the compound in the medium for the duration of the experiment and then analyzing its concentration and integrity using methods like HPLC.
-
Problem 2: High minimal inhibitory concentration (MIC) values observed.
-
Possible Cause 1: Intrinsic Resistance.
-
Troubleshooting Step: The target organism may possess intrinsic resistance mechanisms, such as an impermeable cell wall or pre-existing efflux pumps. Consider testing the compound against a panel of different microbial strains to identify more susceptible species.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Step: Optimize assay parameters such as pH, incubation time, and media composition. These factors can influence both the activity of the compound and the growth of the microorganism.
-
-
Possible Cause 3: Inactivation by Media Components.
-
Troubleshooting Step: Some media components can bind to and sequester small molecules, reducing their effective concentration. Test the compound's activity in different types of culture media to rule out this possibility.
-
Quantitative Data Summary
The following table summarizes antimicrobial activity data for various 2-amino-1,3,4-thiadiazole derivatives, providing a comparative context for experimental results.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 8a (Fluorinated derivative) | S. aureus | 20-28 | |
| 8b (Chlorinated derivative) | B. subtilis | 20-28 | |
| 14b (Phenylamino derivative) | C. albicans | 36.3 | |
| 14d (2,4-dichlorophenylamino derivative) | C. albicans | 32.6 | |
| 19 (p-chlorophenyl derivative) | S. aureus | 62.5 | |
| 10 (Diflunisal derivative) | E. coli | 31.25 | |
| 10 (Diflunisal derivative) | S. pyogenes | 31.25 |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial activity of a compound.
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Caption: Proposed direct mechanism of action.
Caption: Hypothesized mechanisms of resistance.
Caption: A logical workflow for testing compound efficacy.
Refining protocols for testing 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine in cell lines
Disclaimer: Direct experimental data for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is limited in publicly available literature. The following protocols, troubleshooting guides, and data are based on established methodologies for the broader class of 5-aryl-1,3,4-thiadiazole derivatives, which are reported to exhibit anticancer properties. Researchers should use this information as a general framework and optimize conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the expected mechanism of action for this compound?
A2: While the specific mechanism for this compound is not extensively documented, related 1,3,4-thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[1][2] Some derivatives may also inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.[3]
Q3: Which cell lines are recommended for initial screening?
A3: A broad-spectrum approach is recommended for initial screening. Commonly used cancer cell lines for testing thiadiazole derivatives include breast cancer lines (e.g., MCF-7), lung cancer lines (e.g., A549), and liver cancer lines (e.g., HepG2).[1][4] It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.
Q4: How should I store the compound?
A4: The compound should be stored as a solid at 2-8°C, protected from light.[5] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| Inconsistent IC50 values across experiments | - Cell passage number variation- Inconsistent cell seeding density- Compound precipitation in media | - Use cells within a consistent and low passage number range.- Optimize and maintain a consistent cell seeding density.- Visually inspect for compound precipitation after dilution in media. If observed, try vortexing or sonicating briefly before adding to cells. |
| High background in wells without cells | - Compound interferes with the MTT reagent | - Run a cell-free control with the compound and MTT to check for direct reduction of the dye. If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo®). |
| "Clumping" or uneven staining of formazan crystals | - Incomplete solubilization of formazan | - Ensure complete removal of media before adding the solubilization solution (e.g., DMSO).- Mix thoroughly after adding the solubilizing agent and incubate until all crystals are dissolved. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations | - Compound is highly cytotoxic at the tested concentrations- Assay performed too late after treatment | - Perform a time-course experiment to identify an earlier time point where apoptosis is detectable.- Lower the concentration range of the compound. |
| Low percentage of apoptotic cells | - The compound may not induce apoptosis in the chosen cell line- Insufficient incubation time | - Extend the incubation time (e.g., 48 or 72 hours).- Investigate other mechanisms of cell death, such as necrosis or autophagy. |
| Poor separation between cell populations in flow cytometry | - Improper compensation settings- Cell clumps | - Use single-stain controls to set up proper compensation.- Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer before analysis. |
Western Blotting
| Problem | Possible Cause | Solution |
| No or weak signal for target protein | - Low protein expression- Inefficient antibody binding | - Increase the amount of protein loaded onto the gel.- Optimize the primary antibody concentration and incubation time. |
| High background or non-specific bands | - Antibody concentration is too high- Inadequate blocking | - Titrate the primary and secondary antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Uneven protein bands ("smiling" or "frowning") | - Inconsistent gel polymerization- Overheating during electrophoresis | - Ensure the gel is uniformly polymerized.- Run the gel at a lower voltage or in a cold room. |
Quantitative Data
Table 1: Representative Cytotoxic Activity of 5-Aryl-1,3,4-Thiadiazole Derivatives in Cancer Cell Lines
Note: The following data is for structurally related compounds and should be used as a general reference. IC50 values for this compound may vary.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [2] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [2] |
| Ciprofloxacin-based thiadiazole derivative | MCF-7 (Breast) | 3.26 - 15.7 | [4] |
| Ciprofloxacin-based thiadiazole derivative | A549 (Lung) | 2.79 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: A potential signaling pathway affected by thiadiazole derivatives.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Side-product analysis in the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method is the acid-catalyzed cyclization of 1-(2-methylbenzoyl)thiosemicarbazide. This intermediate is typically formed in situ or isolated from the reaction of 2-methylbenzoic acid (or its acyl chloride/ester derivative) with thiosemicarbazide.[1] The subsequent dehydration and ring closure are commonly achieved using strong acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.[2][3]
Q2: What are the expected major side-products in this synthesis?
A2: The primary side-product of concern is the isomeric 4H-1,2,4-triazole-3-thiol, specifically 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The formation of the 1,3,4-thiadiazole versus the 1,2,4-triazole is highly dependent on the reaction conditions. Acidic media strongly favor the formation of the 1,3,4-thiadiazole, while basic conditions tend to yield the 1,2,4-triazole.[1] Other potential impurities include unreacted starting materials (2-methylbenzoic acid, thiosemicarbazide) and the uncyclized intermediate, 1-(2-methylbenzoyl)thiosemicarbazide.
Q3: How does the ortho-methyl group on the phenyl ring affect the reaction?
A3: The ortho-methyl group can introduce steric hindrance, which may slow down the rate of both the intermediate formation and the subsequent cyclization reaction compared to its meta or para analogs. This can lead to incomplete conversion, requiring more stringent reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a good yield. This steric strain might also influence the dihedral angle between the phenyl and thiadiazole rings in the final product.[4]
Q4: What are the recommended purification techniques for the final product?
A4: The crude product can often be purified by precipitation upon pouring the acidic reaction mixture into ice water, followed by neutralization with a base (e.g., sodium carbonate or ammonia) to a pH of around 8.[5] The collected solid can then be further purified by recrystallization from a suitable solvent such as ethanol, acetone, or a DMF/water mixture.[4][5] Column chromatography can also be employed for high-purity samples.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Incomplete formation of the acylthiosemicarbazide intermediate. 2. Insufficiently strong acidic conditions for cyclization. 3. Reaction time is too short or temperature is too low, especially given the steric hindrance from the o-tolyl group. | 1. If starting from 2-methylbenzoic acid, consider converting it to the more reactive 2-methylbenzoyl chloride first. 2. Ensure the dehydrating agent (e.g., conc. H₂SO₄, PPA) is fresh and used in sufficient quantity. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of a Major Impurity with a Similar Polarity to the Product | 1. Formation of the isomeric 1,2,4-triazole-3-thiol. 2. Presence of uncyclized 1-(2-methylbenzoyl)thiosemicarbazide intermediate. | 1. Strictly maintain acidic conditions. The 1,2,4-triazole is favored in basic media. Confirm the identity of the side-product using NMR and Mass Spectrometry. 2. Ensure the cyclization step has gone to completion by extending the reaction time or increasing the temperature. The intermediate can be separated by careful column chromatography. |
| Product is an Oily Substance or Fails to Crystallize | 1. Presence of significant amounts of impurities. 2. Residual acid or solvent. | 1. Wash the crude product thoroughly after precipitation. Attempt trituration with a non-polar solvent like hexane to induce solidification. 2. Ensure the product is fully neutralized and dried under vacuum. Recrystallization from a different solvent system may be necessary. |
| Complex ¹H NMR Spectrum | 1. Mixture of the desired 1,3,4-thiadiazole and the 1,2,4-triazole side-product. 2. Presence of unreacted starting materials or the intermediate. | 1. The amine (NH₂) protons of the 1,3,4-thiadiazole typically appear as a singlet, while the NH and SH protons of the triazole will have distinct chemical shifts. 2. Look for the characteristic signals of 2-methylbenzoic acid (a carboxylic acid proton signal) and the thiosemicarbazide intermediate (multiple NH signals). Purify the product and re-acquire the spectrum. |
Data Presentation
Table 1: Comparative Yields of 5-Aryl-1,3,4-thiadiazol-2-amines under Different Acidic Conditions.
| Aryl Substituent | Cyclizing Agent | Yield (%) | Reference |
| Phenyl | Polyphosphate Ester (PPE) | 64.4 | [2] |
| 4-Methylphenyl | Toluene (reflux) | Not specified | [4] |
| Phenyl | conc. H₂SO₄ | ~70-80% (general) | General literature |
| 2-Phenylethyl | Polyphosphate Ester (PPE) | Not specified | [2] |
Table 2: Key Spectroscopic Data for Product and Intermediate Identification.
| Compound | Technique | Characteristic Signals |
| 5-(Aryl)-1,3,4-thiadiazol-2-amine | ¹H NMR (DMSO-d₆) | Aromatic protons (7.0-8.0 ppm), NH₂ singlet (~7.3 ppm) |
| 1-(Arylcarbonyl)thiosemicarbazide | ¹H NMR (DMSO-d₆) | Aromatic protons, multiple distinct NH singlets (downfield) |
| 5-(Aryl)-4H-1,2,4-triazole-3-thiol | ¹H NMR (DMSO-d₆) | Aromatic protons, distinct NH and SH proton signals (often >10 ppm) |
| 5-(Aryl)-1,3,4-thiadiazol-2-amine | ¹³C NMR (DMSO-d₆) | Two distinct signals for the thiadiazole ring carbons (typically 150-170 ppm) |
| 5-(Aryl)-1,3,4-thiadiazol-2-amine | FT-IR (KBr) | N-H stretching (amine, ~3100-3300 cm⁻¹), C=N stretching (~1600 cm⁻¹) |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide (Intermediate)
-
In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) in 50 mL of a suitable solvent (e.g., methanol or ethanol) with gentle heating.[6]
-
Slowly add a solution of 2-methylbenzoyl chloride (0.01 mol) to the thiosemicarbazide solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture in an ice bath.
-
The precipitated solid is filtered, washed with cold water, and then cold ethanol.
-
Dry the solid product, 1-(2-methylbenzoyl)thiosemicarbazide, under vacuum. The product can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of this compound
-
To a flask cooled in an ice bath, slowly and carefully add 1-(2-methylbenzoyl)thiosemicarbazide (0.01 mol) in small portions to an excess of cold, concentrated sulfuric acid (e.g., 20 mL) with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution to a pH of approximately 8 using a cold, concentrated solution of sodium carbonate or ammonium hydroxide.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the crude product thoroughly with cold water until the filtrate is neutral.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
Optimized methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
This technical support center provides researchers, scientists, and drug development professionals with optimized methods, troubleshooting guides, and frequently asked questions for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-amino-1,3,4-thiadiazoles?
The most prevalent starting materials for the synthesis of 2-amino-1,3,4-thiadiazole derivatives are thiosemicarbazide and its derivatives.[1][2] These are often reacted with various reagents such as carboxylic acids, aldehydes, or carbon disulfide to form the thiadiazole ring.[1][2][3]
Q2: What are the principal synthetic strategies for obtaining 2-amino-1,3,4-thiadiazole derivatives?
There are two main strategies for the construction of the 2-amino-1,3,4-thiadiazole core:
-
Dehydrative Cyclocondensation: This involves the cyclization of thiosemicarbazides, often facilitated by acidic reagents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[4] A newer, less toxic alternative involves the use of polyphosphate ester (PPE).[2][5]
-
Oxidative Cyclization: This method typically uses thiosemicarbazones as precursors, which undergo oxidative C-S bond formation. A common reagent for this transformation is molecular iodine (I₂).[3][6]
Q3: Are there any "green" or more environmentally friendly synthesis methods available?
Yes, efforts have been made to develop more environmentally benign synthesis protocols. One such method involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE), avoiding the use of toxic reagents like POCl₃ or SOCl₂.[2] Additionally, transition-metal-free methods, such as the iodine-mediated oxidative cyclization of thiosemicarbazones, are considered more eco-friendly.[6]
Q4: What are the typical reaction conditions for these syntheses?
Reaction conditions can vary significantly depending on the chosen method. For instance, POCl₃-assisted cyclization can be carried out at 60°C for 2 hours in chlorobenzene.[4] Iodine-mediated oxidative cyclization is often performed at reflux in a solvent like 1,4-dioxane for 1-4 hours.[6] The reaction of formic acid with aminothiourea is typically conducted at around 107°C for 4.5 to 5 hours.[7]
Troubleshooting Guide
Q1: Why is the yield of my 2-amino-1,3,4-thiadiazole derivative lower than expected?
Several factors can contribute to low yields:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Suboptimal Reagents: The purity of starting materials and reagents is critical. Ensure that reagents like thiosemicarbazide and the corresponding carboxylic acid or aldehyde are of high purity.
-
Incorrect Stoichiometry: The molar ratios of the reactants and catalysts are crucial. For example, in POCl₃-assisted synthesis, using 2-4 equivalents of POCl₃ is recommended.[4]
-
Improper Temperature Control: Temperature can significantly impact the reaction rate and the formation of side products. Maintain the specified reaction temperature for the chosen protocol.
-
Work-up and Purification Losses: Significant product loss can occur during extraction, precipitation, and recrystallization steps. Ensure pH is adjusted correctly during work-up, as some derivatives are pH-sensitive.[7]
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
The formation of side products can be attributed to several factors:
-
Side Reactions: Depending on the reagents and conditions, side reactions can occur. For instance, in the synthesis of 2-amino-1,3,4-oxadiazoles, which are bioisosteres of thiadiazoles, regioisomers can sometimes form.[4]
-
Decomposition: The starting materials or the product might be unstable under the reaction conditions. Prolonged reaction times or excessively high temperatures can lead to decomposition.
-
Reactive Intermediates: The formation of highly reactive intermediates can lead to undesired follow-on reactions.
To mitigate this, ensure precise control over reaction conditions and consider using milder reagents or alternative synthetic routes.
Q3: My final product is difficult to purify. What purification techniques are recommended?
The most common method for purifying 2-amino-1,3,4-thiadiazole derivatives is recrystallization.[7] The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents include ethanol, methanol, and water.[6][7] Column chromatography using silica gel is also a viable option, with eluents typically being a mixture of ethyl acetate and petroleum ether.[6]
Q4: How can I confirm the structure of my synthesized 2-amino-1,3,4-thiadiazole derivative?
A combination of spectroscopic techniques is essential for structural confirmation:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]
Experimental Protocols
Protocol 1: POCl₃-Assisted Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives[4]
-
To a solution of the appropriate thiosemicarbazide in chlorobenzene, add 2-4 equivalents of phosphorus oxychloride (POCl₃).
-
Stir the reaction mixture at 60°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: I₂-Mediated Oxidative Cyclization of Thiosemicarbazones[6]
-
To a stirred solution of thiosemicarbazide (0.5 mmol) and acetic acid (0.5 mmol) in water (1 mL), add a solution of the aldehyde (0.5 mmol) in methanol (1 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the resulting residue in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.6 mmol) and iodine (0.75 mmol) sequentially.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-4 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product as needed.
Quantitative Data Summary
Table 1: Comparison of Optimized Synthesis Methods for 2-Amino-1,3,4-Thiadiazole Derivatives
| Method | Starting Materials | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dehydrative Cyclocondensation | Thiosemicarbazide | POCl₃ (2-4 equiv.) | Chlorobenzene | 60 | 2 | Good to Excellent | [4] |
| Oxidative Cyclization | Thiosemicarbazide, Aldehyde | I₂, K₂CO₃ | 1,4-Dioxane | Reflux | 1-4 | Good to Excellent | [6] |
| PPE-Mediated Synthesis | Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | Chloroform | N/A | N/A | N/A | [2] |
| Acid-Catalyzed Cyclization | Aminothiourea, Formic Acid | Concentrated HCl | None | 107 | 4.5-5.0 | ~90 |
Visualizations
Caption: General experimental workflow for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Caption: Troubleshooting guide for common issues in 2-amino-1,3,4-thiadiazole synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative overview of the biological performance of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine against other structurally related thiadiazole compounds, with a focus on their anticancer and antimicrobial properties. The data presented herein is collated from various preclinical studies to offer a valuable resource for guiding future research and development efforts.
Anticancer Activity: A Comparative Perspective
The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. These derivatives are often compared against standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Cisplatin.
The nature and position of substituents on the phenyl ring at the 5-position of the thiadiazole core have been shown to significantly influence the anticancer activity.[1] For instance, the introduction of electron-withdrawing groups on the phenyl ring has been reported to enhance cytotoxic effects.[1]
Table 1: Comparative in vitro Anticancer Activity of 5-Substituted-Phenyl-1,3,4-thiadiazol-2-amines (IC50 in µM)
| Compound/Thiadiazole Derivative | Substitution at 5-position | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Reference |
| This compound | 2-Methylphenyl | Data not available | Data not available | Data not available | Data not available | - |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Phenyl | >100 | >100 | >100 | >100 | [2] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 4-Chlorophenyl | 7.56 (as part of a larger derivative)[3] | 8.40 (as part of a larger derivative)[3] | - | 10.3 (as part of a larger derivative)[4] | [3][4] |
| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | 4-Bromophenyl | 24.0 (as GI50 in µg/mL)[1] | - | - | - | [1] |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | 4-Hydroxyphenyl | 46.8 (as GI50 in µg/mL)[1] | - | - | - | [1] |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 4-Methoxyphenyl | 35.5 (as GI50 in µg/mL)[1] | - | - | - | [1] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 2-(Benzenesulfonylmethyl)phenyl | 23.29 | - | - | 2.44 | [2] |
| 5-Fluorouracil (Standard) | - | 6.80[3] | 8.40[3] | 4.04 (as reference)[1] | - | [1][3] |
| Cisplatin (Standard) | - | - | - | - | - | [1] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally similar compounds to provide a contextual comparison. The activity of some compounds is reported as part of more complex derivatives.
Antimicrobial Activity: A Broad Spectrum of Potential
Thiadiazole derivatives are well-recognized for their potent antimicrobial properties against a wide range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.
Structure-activity relationship studies have revealed that the presence of certain substituents on the phenyl ring can significantly enhance the antimicrobial properties of these compounds.[5][6] For example, halogenated and oxygenated substituents have been shown to increase antibacterial and antifungal activity, respectively.[6]
Table 2: Comparative in vitro Antimicrobial Activity of 5-Substituted-Phenyl-1,3,4-thiadiazol-2-amines (MIC in µg/mL)
| Compound/Thiadiazole Derivative | Substitution at 5-position | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| This compound | 2-Methylphenyl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 4-Chlorophenyl | 20-28 | 20-28 | >100 | >100 | - | - | [6] |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 4-Fluorophenyl | 20-28 | 20-28 | >100 | >100 | - | - | [6] |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | 4-Hydroxyphenyl | - | - | >100 | >100 | 32-42 | 32-42 | [6] |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 4-Methoxyphenyl | - | - | >100 | >100 | 32-42 | 32-42 | [6] |
| Ciprofloxacin (Standard) | - | 18-20 | 18-20 | <1 | <1 | - | - | [6] |
| Fluconazole (Standard) | - | - | - | - | - | 24-26 | 24-26 | [6] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally similar compounds to provide a contextual comparison.
Experimental Protocols
MTT Assay for Anticancer Activity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for determining the cytotoxic activity of thiadiazole derivatives.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds and incubated for an additional 48 hours.[9]
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The plate is then incubated for 20 minutes at 37°C, and the absorbance is measured at 570 nm using a microplate reader.[9] The IC50 value is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]
Workflow:
Caption: Workflow of the broth microdilution method for determining the MIC of thiadiazole derivatives.
Detailed Steps:
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[5]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[5]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-aryl-1,3,4-thiadiazol-2-amines is significantly influenced by the nature and position of the substituents on the phenyl ring.
Caption: Structure-activity relationship of 5-aryl-1,3,4-thiadiazol-2-amines.
Conclusion
This comparative guide highlights the significant potential of 5-substituted-1,3,4-thiadiazol-2-amines as a promising scaffold for the development of novel anticancer and antimicrobial agents. While direct experimental data for this compound is limited in the public domain, the comparative analysis of its structural analogs provides valuable insights into its potential biological profile. The presented data and experimental protocols offer a foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this and other related thiadiazole derivatives. Future research should focus on synthesizing and systematically evaluating a series of 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amines, including the 2-methylphenyl derivative, under standardized conditions to establish a definitive structure-activity relationship.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Potential of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and related 1,3,4-thiadiazole derivatives. The content is designed to offer an objective overview supported by experimental data from scientific literature, assisting in the evaluation of this compound class for further research and development. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure known for a wide range of pharmacological activities, including antimicrobial effects.[1][2][3][4][5] The biological activity of these compounds is often influenced by the nature of substituents on the thiadiazole ring.[1][6]
Comparative Antimicrobial Activity
It has been observed that the introduction of halogenated and oxygenated substituents on the phenyl ring of similar thiadiazole compounds can enhance antibacterial and antifungal activities, respectively.[7] For instance, fluorinated and chlorinated derivatives have demonstrated significant inhibitory effects against S. aureus and B. subtilis.[7][8]
Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 28 | 25 | >100 | >100 | [7][8] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 25 | 20 | >100 | >100 | [7][8] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 62.5 | 31.25 | >100 | >100 | [6] |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | <25 | <25 | [1][7][8] |
Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | 32 | 40 | [7] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 42 | 35 | [7] |
| Fluconazole (Standard) | 24-26 | 24-26 | [7] |
Experimental Protocols
The evaluation of antimicrobial activity for novel compounds like this compound typically involves standardized methods such as broth microdilution and agar disk diffusion to determine MIC and zones of inhibition, respectively.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[9][11][12]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[12][13] This suspension is then diluted to the appropriate concentration for inoculation.[9]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.[9][11] Control wells, including a growth control (broth and inoculum) and a sterility control (broth only), are also included.[9]
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-24 hours.[11][13]
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[9][10]
Agar Disk Diffusion Method
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the test compound.[14][15]
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared as described for the broth microdilution method.[13]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13][15][16] The plate is allowed to dry for a few minutes.[15]
-
Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.[14][16][17] The disks should be placed with sterile forceps and pressed gently to ensure complete contact with the agar.[13][14]
-
Incubation: The plates are incubated in an inverted position at 37°C for 24 hours.[13]
-
Interpretation of Results: The diameter of the zone of complete inhibition around each disk is measured in millimeters.[13] The size of the zone is indicative of the antimicrobial activity of the compound.
Visualizations
Experimental Workflow
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. microbenotes.com [microbenotes.com]
- 14. asm.org [asm.org]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. repository.seafdec.org.ph [repository.seafdec.org.ph]
Structure-activity relationship (SAR) studies of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-phenyl-1,3,4-thiadiazol-2-amine analogs, with a focus on their anticancer and antimicrobial properties. The information herein is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Analogs
A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1]
| Compound ID | R Group | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. HepG2 |
| 4a | 4-Methylpiperazin-1-yl | >100 | 44.87 |
| 4d | 4-(p-Tolyl)piperazin-1-yl | 91.00 | 28.14 |
| 4e | 4-(2-Ethoxyphenyl)piperazin-1-yl | 2.34 | 3.13 |
| 4i | 4-Benzylpiperidin-1-yl | 8.35 | 11.25 |
| 5-FU (Control) | - | 5.20 | 8.40 |
SAR Insights for Anticancer Activity:
-
The nature of the substituent at the 2-amino position of the thiadiazole ring significantly influences the anticancer potency.[1]
-
Introduction of a piperazine or piperidine moiety via an acetamide linker appears to be a key determinant of activity.[1][2]
-
Specifically, the presence of a 4-(2-ethoxyphenyl)piperazin-1-yl group (Compound 4e ) resulted in the most potent activity against both MCF-7 and HepG2 cell lines, with IC50 values of 2.34 µg/mL and 3.13 µg/mL, respectively.[1]
-
In contrast, a simple 4-methylpiperazine substituent (Compound 4a ) led to a dramatic decrease in activity against the MCF-7 cell line.[1]
Antimicrobial Activity of 2-Amino-5-Aryl-1,3,4-thiadiazole Analogs
The antimicrobial potential of 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been explored against various bacterial and fungal strains. The following table presents the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism.
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. albicans |
| 8a | 4-Fluorophenyl | 28 | 20 | >100 | >100 |
| 8b | 4-Chlorophenyl | 22 | 24 | >100 | >100 |
| 8d | 4-Hydroxyphenyl | >100 | >100 | 42 | 38 |
| 8e | 4-Methoxyphenyl | >100 | >100 | 32 | 36 |
| Ciprofloxacin (Control) | - | 18 | 20 | - | - |
| Fluconazole (Control) | - | - | - | 24 | 26 |
SAR Insights for Antimicrobial Activity:
-
The nature of the substituent on the 5-phenyl ring plays a crucial role in determining the antimicrobial spectrum and potency.[3]
-
Halogen substitutions at the para-position of the phenyl ring (compounds 8a and 8b ) confer good antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[3]
-
Conversely, the presence of oxygenated substituents such as hydroxyl (8d ) and methoxy (8e ) groups on the phenyl ring leads to significant antifungal activity against A. niger and C. albicans.[3]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized 1,3,4-thiadiazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 2 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[5]
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 450-570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition versus the compound concentration and fitting the data to a dose-response curve.[6]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the 1,3,4-thiadiazole analogs against bacterial and fungal strains is typically determined using the broth microdilution method.[4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the structure-activity relationship studies of novel 1,3,4-thiadiazole analogs.
Caption: General workflow for SAR studies of 1,3,4-thiadiazole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
In-vivo Validation of 5-Aryl-1,3,4-Thiadiazole Derivatives as Anticancer Agents: A Comparative Guide
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore in medicinal chemistry due to its favorable metabolic profile and ability to engage in hydrogen bonding.[1] Its derivatives have been extensively studied for a wide range of therapeutic activities, including anticancer properties.[2][3][4][5] These compounds can interfere with various cellular processes and metabolic pathways crucial for cancer cell proliferation and survival.[1][6] This guide compares the in-vitro and in-vivo anticancer effects of several 5-aryl-1,3,4-thiadiazole derivatives.
Comparative In-vitro Cytotoxicity
The initial assessment of anticancer potential often involves in-vitro cytotoxicity assays against various cancer cell lines. The following table summarizes the median inhibitory concentration (IC₅₀) values for selected 1,3,4-thiadiazole derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. 5-Fluorouracil (5-FU), a commonly used chemotherapy agent, is included for reference.
| Compound | MCF-7 IC₅₀ (µg/mL) | HepG2 IC₅₀ (µg/mL) | Selectivity Profile |
| Compound 4e | 2.34 | 3.13 | High selectivity towards cancerous cells over normal Vero cells[1] |
| Compound 4i | 4.87 | 4.05 | High selectivity towards cancerous cells over normal Vero cells[1] |
| 5-Fluorouracil (5-FU) | >100 | 12.05 | Standard Chemotherapeutic |
| Compound 66 | 22.12 | 18.17 | Not specified[2] |
Mechanism of Action: Apoptosis Induction
Several studies indicate that 1,3,4-thiadiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death). For instance, compounds 4e and 4i were found to significantly increase the Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells, suggesting the involvement of the intrinsic apoptotic pathway.[1]
In-vivo Antitumor Efficacy
While in-vitro data is crucial, in-vivo studies are essential to validate the therapeutic potential of a compound. The following table summarizes the results from an in-vivo study using an Ehrlichs Ascites Carcinoma (EAC) model.
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) | Animal Model |
| Representative 1,3,4-Thiadiazole | Not Specified | Significant inhibition after 14 days | EAC-bearing mice[2] |
| Compound 18g | 50 mg/kg/day for 4 days | 100% cure rate in acute HAT model | Mouse model of HAT[7] |
Furthermore, in-vivo radioactive tracing studies have been conducted to assess the tumor-targeting ability of these compounds. For instance, a study with compound 4i demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model, highlighting its potential for targeted cancer therapy.[1]
Experimental Protocols
A brief overview of the key experimental methodologies is provided below.
1. In-vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2) and normal mammalian cells (e.g., Vero).
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
Varying concentrations of the test compounds are added.
-
After a specified incubation period, MTT reagent is added, which is converted to formazan by viable cells.
-
The formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
-
IC₅₀ values are calculated as the concentration of the compound that inhibits 50% of cell growth.
-
2. Cell Cycle Analysis
-
Procedure:
-
Cancer cells are treated with the test compounds.
-
Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
3. In-vivo Tumor Model (Ehrlichs Ascites Carcinoma)
-
Animal Model: Mice.
-
Procedure:
-
EAC cells are injected intraperitoneally into the mice.
-
After tumor development, the mice are treated with the test compounds.
-
Tumor growth is monitored over a period (e.g., 14 days).
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volume in treated mice to that in control mice.
-
Conclusion
The presented data highlights the significant potential of 5-aryl-1,3,4-thiadiazole derivatives as a promising class of anticancer agents. Compounds such as 4e and 4i have demonstrated potent in-vitro cytotoxicity against multiple cancer cell lines and exhibit high selectivity. The primary mechanism of action appears to be the induction of apoptosis. In-vivo studies have confirmed the antitumor efficacy and tumor-targeting capabilities of certain derivatives. Further investigation and optimization of this scaffold could lead to the development of novel and effective cancer therapeutics.
References
A Comparative Guide to the Biological Profile of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, cross-validated with experimental data from structurally similar 5-aryl-1,3,4-thiadiazol-2-amine derivatives. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] This document summarizes key experimental findings on the anticancer and antimicrobial potential of this class of compounds, presents detailed experimental protocols for relevant assays, and explores a potential signaling pathway involved in their mechanism of action.
Comparative Analysis of Biological Activity
While specific experimental data for this compound is limited in publicly available literature, extensive research on its analogues provides a strong basis for predicting its biological profile. The following tables summarize the in vitro anticancer and antimicrobial activities of various 5-substituted-phenyl-1,3,4-thiadiazol-2-amines.
Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
The anticancer potential of this class of compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(4-chlorophenyl) derivative | MCF-7 (Breast) | 2.32 | Doxorubicin | Not specified |
| 5-(4-chlorophenyl) derivative | HepG2 (Liver) | 8.35 | Doxorubicin | Not specified |
| 5-(4-bromophenyl) derivative | MCF-7 (Breast) | Moderate to good | Not specified | Not specified |
| 5-(4-hydroxyphenyl) derivative | MCF-7 (Breast) | Moderate to good | Not specified | Not specified |
| 5-(4-methoxyphenyl) derivative | MCF-7 (Breast) | Moderate to good | Not specified | Not specified |
Table 1: In vitro anticancer activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives. Data is compiled from multiple sources for comparative purposes.[4][5]
Antimicrobial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 5-phenyl derivative | S. aureus | Significant activity | A. niger | Significant activity |
| 5-phenyl derivative | B. subtilis | Significant activity | C. albicans | Significant activity |
| 5-(4-chlorophenyl) derivative | S. aureus | Significant activity | A. niger | Significant activity |
| 5-(4-chlorophenyl) derivative | B. subtilis | Significant activity | C. albicans | Significant activity |
| 5-(4-methylphenyl) derivative | S. aureus | Significant activity | A. niger | Significant activity |
| 5-(4-methylphenyl) derivative | B. subtilis | Significant activity | C. albicans | Significant activity |
Table 2: In vitro antimicrobial activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives. "Significant activity" indicates that the compounds were reported as active, though specific MIC values were not always provided in the cited literature.[5]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reproducibility and cross-validation of scientific findings. Below are the methodologies for the key assays mentioned in this guide.
Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
A general and widely adopted method for the synthesis of this class of compounds is the cyclization of aryl benzoyl thiosemicarbazides.[5]
General Procedure:
-
A mixture of a 4-substituted benzoyl thiosemicarbazide (0.02 mol) is slowly added in portions to concentrated sulfuric acid (20 mL) with constant shaking.
-
The reaction mixture is then heated to between 60-70°C for approximately 5 hours.
-
After heating, the mixture is allowed to stand at room temperature overnight.
-
The resulting solution is then carefully poured into a mixture of ice and water.
-
The solid precipitate that forms is collected by filtration, dried, and then recrystallized from a suitable solvent, such as rectified spirit, to yield the pure 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole.[5]
Synthesis Workflow
Caption: General workflow for the synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathway Modulation
While the exact molecular targets for many 1,3,4-thiadiazole derivatives are still under investigation, some studies have shed light on their mechanisms of action. A notable study on a structurally related compound, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), demonstrated its ability to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway in human non-small cell lung carcinoma cells.[6] This inhibition leads to cell cycle arrest in the G0/G1 phase.[6] This suggests that a potential mechanism of anticancer activity for this compound could involve the modulation of key cellular signaling pathways that control cell proliferation and survival.
ERK1/2 Signaling Pathway Inhibition
Caption: Potential inhibition of the ERK1/2 signaling pathway by 1,3,4-thiadiazole derivatives.
Conclusion
The comprehensive analysis of structurally related compounds strongly suggests that this compound holds significant potential as a scaffold for the development of novel anticancer and antimicrobial agents. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of this and other similar compounds. Further investigation into the specific molecular targets and signaling pathways, such as the ERK1/2 pathway, will be crucial in elucidating its precise mechanism of action and advancing its therapeutic potential. This guide serves as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on the versatile 1,3,4-thiadiazole core.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its Analogs: A Comparative Efficacy Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. This guide offers a comprehensive comparison of the efficacy of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its related 5-aryl-1,3,4-thiadiazol-2-amine derivatives against standard drugs in key therapeutic areas: anticonvulsant, antimicrobial, and anticancer therapy. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide focuses on a specific class of these compounds, 5-aryl-1,3,4-thiadiazol-2-amines, and evaluates their performance relative to established therapeutic agents.
Anticonvulsant Activity: A Promising Alternative
Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have demonstrated significant anticonvulsant properties in preclinical studies. The primary screening models for anticonvulsant drugs are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Table 1: Comparative Anticonvulsant Efficacy of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives and Standard Drugs
| Compound/Drug | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Reference |
| 5-(4-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | 20.11 | 35.33 | [1] |
| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | 2.70 µmol/kg | 0.65 µmol/kg | [2][3] |
| 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea | 2.72 µmol/kg | 1.14 µmol/kg | [2][3] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide | 126.8 | - | [3] |
| Phenytoin (Standard) | - | - | [1] |
| Carbamazepine (Standard) | - | - | [1] |
| Valproic Acid (Standard) | - | - | [3] |
| Diazepam (Standard) | - | - | [2] |
Note: Direct comparative ED₅₀ values for standard drugs were not always available in the same studies as the thiadiazole derivatives. The standards are listed for contextual comparison of commonly used antiepileptic drugs.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 5-Aryl-1,3,4-thiadiazol-2-amine derivatives have been investigated for their potential to inhibit the growth of a range of bacterial and fungal strains. The Kirby-Bauer disk diffusion method and the determination of Minimum Inhibitory Concentration (MIC) are standard in vitro assays to quantify antimicrobial efficacy.
Table 2: Comparative Antimicrobial Efficacy (MIC, µg/mL) of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives and Standard Antibiotics/Antifungals
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | - | - | - | - | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | - | - | - | - | [4] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | - | - | - | - | 32-42 | 32-42 | [4] |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | - | - | - | - | 32-42 | 32-42 | [4] |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | - | - | - | - | [4] |
| Fluconazole (Standard) | - | - | - | - | 24-26 | 24-26 | [4] |
Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents with improved selectivity and potency is a cornerstone of oncological research. Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have shown promising cytotoxic activity against various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess the in vitro cytotoxic effects of compounds.
Table 3: Comparative Anticancer Efficacy (IC₅₀, µM) of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives and Standard Chemotherapeutic Agents
| Compound/Drug | MCF-7 (Breast) | LoVo (Colon) | HCT-116 (Colon) | SGC-7901 (Gastric) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 23.29 | 2.44 | - | - | [5] |
| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole (8e, 4-bromo substituted) | - | - | 7.19 | 15.50 | [6] |
| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole (8l, 2,3-difluoro substituted) | - | - | 6.56 | 25.65 | [6] |
| Doxorubicin (Standard) | - | - | - | - | |
| 5-Fluorouracil (Standard) | - | - | 29.50 | 56.12 | [6] |
| Cisplatin (Standard) | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Maximal Electroshock (MES) Seizure Test
This test is a well-established preclinical model for evaluating the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[7][8][9][10][11]
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
-
Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).
Procedure:
-
Animal Preparation: Male mice (e.g., ICR strain, 23 ± 3 g) are used.[10] The test compound is administered orally (p.o.) at a predetermined time before the electroshock.[10]
-
Electrode Application: A drop of anesthetic ophthalmic solution is applied to the animal's corneas to minimize discomfort.[7]
-
Electroshock Induction: A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds through the corneal electrodes.[9][10]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7] An animal is considered protected if it does not exhibit this response.
-
ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from dose-response data.
Maximal Electroshock (MES) Test Workflow
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[12][13][14][15][16]
Materials:
-
Mueller-Hinton agar plates.
-
Sterile cotton swabs.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Filter paper disks impregnated with the test compound at a specific concentration.
-
Standard antibiotic disks.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the Mueller-Hinton agar plate is then swabbed to create a uniform lawn of bacteria.[13][15]
-
Disk Application: The antimicrobial-impregnated disks (including the test compound and standard antibiotic) are placed on the agar surface, ensuring they are evenly spaced.[15]
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[13]
Kirby-Bauer Disk Diffusion Test Workflow
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[17][18][19][20]
Materials:
-
96-well microtiter plates.
-
Cancer cell lines.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[17]
-
Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[17]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
Several studies suggest that 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[21] These can include the PI3K/Akt and MAPK/ERK pathways.[21] Furthermore, some derivatives have been shown to induce apoptosis by affecting the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.
Potential Signaling Pathways Modulated by Anticancer 1,3,4-Thiadiazole Derivatives
This guide provides a foundational comparison of this compound analogs with standard drugs. The presented data highlights the potential of this chemical scaffold in developing new therapeutic agents. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 3. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. asm.org [asm.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. biolabtests.com [biolabtests.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. bepls.com [bepls.com]
A Comparative Guide to the Synthetic Reproducibility of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine stands out as a valuable scaffold. This guide provides an objective comparison of common synthetic methods for this compound, focusing on reproducibility, yield, and reaction conditions. The information is compiled from various studies on the synthesis of analogous 2-amino-5-aryl-1,3,4-thiadiazoles.
Comparison of Synthetic Methods
The primary route to synthesizing 5-aryl-1,3,4-thiadiazol-2-amines involves the cyclization of a substituted benzoic acid with thiosemicarbazide. The choice of cyclizing agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Below is a comparison of three prevalent methods.
| Method | Reagents | Reaction Time (hours) | Temperature (°C) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Method A: Acid-Catalyzed Cyclization | 2-Methylbenzoic acid, Thiosemicarbazide, Conc. H₂SO₄ | 5 | 60-70 | 65-75 | Simple procedure, readily available and inexpensive reagents. | Use of corrosive concentrated sulfuric acid, potential for side reactions.[1] |
| Method B: Phosphorus Oxychloride-Mediated Cyclization | 2-Methylbenzoic acid, Thiosemicarbazide, POCl₃ | 3-5 | Reflux | ~90 | High yields, relatively short reaction times.[2][3] | POCl₃ is toxic and moisture-sensitive, requiring careful handling. |
| Method C: Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE) Cyclization | 2-Methylbenzoic acid, Thiosemicarbazide, PPA/PPE | 1-10 | 100-120 | 64-70 | Good yields, avoids highly corrosive or toxic reagents like conc. H₂SO₄ or POCl₃.[4][5][6] | High reaction temperatures, viscous reaction mixture can be difficult to handle.[4] |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are adapted from literature procedures for analogous compounds and are directly applicable to the synthesis of this compound.
Method A: Acid-Catalyzed Cyclization using Concentrated Sulfuric Acid
This method relies on the dehydrating and cyclizing properties of concentrated sulfuric acid.
Procedure:
-
To a flask, add 2-methylbenzoyl thiosemicarbazide (0.02 mol), prepared from the corresponding acid chloride and thiosemicarbazide.
-
Carefully add concentrated sulfuric acid (20 mL) portion-wise with constant shaking and cooling in an ice bath.
-
Heat the reaction mixture at 60-70°C for 5 hours.[1]
-
Allow the mixture to cool to room temperature overnight.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with ammonium hydroxide to precipitate the product.
-
Filter the precipitate, wash thoroughly with distilled water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.[1][7]
Method B: Phosphorus Oxychloride-Mediated Cyclization
Phosphorus oxychloride is an effective cyclizing agent for this transformation.
Procedure:
-
In a round-bottom flask, place a mixture of 2-methylbenzoic acid (0.0185 mol) and thiosemicarbazide (0.0185 mol).[3]
-
Add phosphorus oxychloride (8 mL).[3]
-
Reflux the reaction mixture for 3 hours.[3]
-
After cooling, add distilled water (40 mL) and reflux for an additional 4 hours.[3]
-
Allow the mixture to cool and stand for 24 hours.[3]
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the pure product.[3]
Method C: Polyphosphate Ester (PPE)-Mediated Cyclization
PPE offers a less harsh alternative for the cyclization reaction.
Procedure:
-
Prepare polyphosphate ester (PPE) according to standard literature procedures.
-
To a hot (60°C) solution of 2-methylbenzoic acid (5 mmol) in a mixture of PPE (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[5]
-
Reflux the reaction mixture for 10 hours.[5]
-
Add distilled water (15 mL) to the mixture and neutralize the residual PPE with sodium bicarbonate.[5]
-
Separate the organic layer and remove the chloroform by distillation.
-
The resulting precipitate is the desired product, which can be further purified by recrystallization.
Synthetic Workflows
The logical progression of each synthetic method is illustrated in the diagrams below.
Caption: Workflow for Acid-Catalyzed Cyclization (Method A).
Caption: Workflow for POCl₃-Mediated Cyclization (Method B).
Caption: Workflow for PPE-Mediated Cyclization (Method C).
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Performance Benchmark of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the performance of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine derivatives, also known as 5-(o-tolyl)-1,3,4-thiadiazol-2-amine derivatives, against other relevant compounds. The information presented herein is based on available experimental data to facilitate objective evaluation and inform future drug discovery and development efforts.
Anticancer Activity
Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant potential as anticancer agents. The nature and position of the substituent on the phenyl ring play a crucial role in determining the cytotoxic efficacy of these compounds.
A specific derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, has been evaluated for its anti-proliferative effects against human colon carcinoma (LoVo) and breast cancer (MCF-7) cell lines. The results, presented in Table 1, indicate potent activity against the LoVo cell line.
Table 1: Anticancer Activity of 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine
| Compound | Cell Line | IC50 (µM) |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 |
For comparison, various other 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine derivatives have been investigated. For instance, compounds with bromo, hydroxyl, and methoxy substituents on the phenyl ring have shown moderate to good anticancer activity against the MCF-7 cell line, with GI50 values ranging from 24.0 to 46.8 µg/mL[1]. This highlights the importance of the substitution pattern on the phenyl ring for anticancer potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the thiadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and reference drugs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
References
Comparative Docking Analysis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and Related Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and structurally related 1,3,4-thiadiazole derivatives against various biological targets. While comprehensive docking data specifically for this compound is limited in publicly accessible literature, this guide synthesizes available data on the broader class of 1,3,4-thiadiazole compounds to provide a valuable reference for in silico drug discovery efforts. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]
Quantitative Docking Data Summary
The following table summarizes the reported docking scores of various 1,3,4-thiadiazole derivatives against several protein targets. These scores, typically measured in kcal/mol, indicate the predicted binding affinity of the ligand to the protein's active site, with more negative values suggesting stronger binding.
| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Noteworthy Interactions |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Four hydrogen bonds with the NUDT5 gene product.[6][7] |
| DHFR Inhibitors (General 1,3,4-thiadiazole derivatives) | Dihydrofolate Reductase (DHFR) | Not specified | Critical hydrogen bond and arene-arene interactions with Ser59 and Phe31 amino acid residues.[2] |
| General 1,3,4-thiadiazole library | Myeloperoxidase | More negative G-Score than other drug molecules | Not specified |
| 1,3,4-Thiadiazole Derivatives | α-glucosidase | -3.66 to -8.42 | Not specified |
| 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases | 2CIB Protein | Favorable Mol dock scores | Not specified |
Experimental Protocols
The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol.[1] A generalized methodology for the in silico molecular docking of 1,3,4-thiadiazole derivatives is as follows:
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from a public repository such as the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and the structure undergoes energy minimization using a suitable force field (e.g., OPLS-AA) to resolve any steric clashes and optimize the geometry.[1]
2. Ligand Preparation:
-
The two-dimensional (2D) structures of the this compound and other 1,3,4-thiadiazole derivatives are drawn using chemical drawing software.
-
These 2D structures are then converted to three-dimensional (3D) models.
-
The ligands undergo energy minimization to obtain their most stable conformational state.[1]
3. Grid Generation:
-
A grid box is established around the active site of the target protein. This box defines the search space for the docking algorithm, and its size and center are critical parameters that can influence the docking outcome.[1]
4. Molecular Docking Simulation:
-
The prepared ligands are docked into the defined active site of the target protein using a molecular docking program such as AutoDock, Glide, or MOE.
-
The docking algorithm systematically explores various possible conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.[1]
5. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses based on the most favorable binding energies (lowest docking scores).
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the binding mode.
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Hypothetical signaling pathway showing enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-(Methylphenyl)-1,3,4-thiadiazol-2-amine Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its positional isomers, 5-(3-methylphenyl)- and 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. The position of the methyl group on the phenyl ring can significantly influence the molecule's spatial configuration, electronic properties, and ultimately, its biological activity.
While the literature contains extensive research on various 5-aryl-1,3,4-thiadiazole derivatives, a direct head-to-head comparison of the ortho-, meta-, and para-methylphenyl isomers is not extensively documented. This guide synthesizes the available information and provides a framework for their comparative evaluation, complete with detailed experimental protocols for key biological assays.
Chemical Structures and Synthesis Overview
The isomers differ only in the position of the methyl group on the 5-phenyl substituent. This seemingly minor structural change can alter the molecule's interaction with biological targets.
-
Compound A: this compound (ortho-isomer)
-
Compound B: 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine (meta-isomer)
-
Compound C: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (para-isomer)
These compounds are typically synthesized via the cyclization of the corresponding methylbenzoyl thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[1]
Caption: General synthesis workflow for 5-(Methylphenyl)-1,3,4-thiadiazol-2-amine isomers.
Comparative Biological Activity
The following sections and tables summarize the potential biological activities of these isomers. It is important to note that direct comparative data is limited, and these tables are presented as a template for organizing experimental findings.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[2] The activity of the methylphenyl isomers against various bacterial and fungal strains can be quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Organism | Isomer A (ortho) | Isomer B (meta) | Isomer C (para) | Reference Drug |
|---|---|---|---|---|
| Staphylococcus aureus | Data not available | Data not available | Data not available | Ciprofloxacin |
| Bacillus subtilis | Data not available | Data not available | Data not available | Ciprofloxacin |
| Escherichia coli | Data not available | Data not available | Data not available | Ciprofloxacin |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Ciprofloxacin |
| Candida albicans | Data not available | Data not available | Data not available | Fluconazole |
| Aspergillus niger | Data not available | Data not available | Data not available | Fluconazole |
Data presented are placeholders. Experimental validation is required for a direct comparison.
Anticancer Activity
Derivatives of 2-amino-1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines.[3][4] Their mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.[5][6][7] The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing their potency.
Table 2: Comparative Cytotoxicity Against Human Cancer Cell Lines (IC₅₀ in µM)
| Cell Line | Isomer A (ortho) | Isomer B (meta) | Isomer C (para) | Reference Drug |
|---|---|---|---|---|
| MCF-7 (Breast) | Data not available | Data not available | >100[8] | Doxorubicin |
| MDA-MB-231 (Breast) | Data not available | Data not available | >100[8] | Doxorubicin |
| A549 (Lung) | Data not available | Data not available | Data not available | Cisplatin |
| HCT-116 (Colon) | Data not available | Data not available | Data not available | 5-Fluorouracil |
| HepG2 (Liver) | Data not available | Data not available | Data not available | Doxorubicin |
Data presented are placeholders. Experimental validation is required for a direct comparison.
Experimental Protocols
To facilitate direct and reliable comparison, the following detailed protocols are provided.
Protocol 1: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against microbial strains.
-
Preparation of Inoculum: A suspension of the microbial strain is prepared in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Stock solutions of the test isomers are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity (IC₅₀ Determination)
The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of the compounds.[9]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole isomers and incubated for 72 hours.[10]
-
MTT Addition: After the incubation period, 20-30 µL of MTT solution (2-5 mg/mL in phosphate-buffered saline) is added to each well.[10] The plates are incubated for an additional 1.5-4 hours at 37°C.[9][10]
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 100-130 µL of DMSO.[9][10]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[10][11] The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Potential Mechanism of Action: Apoptosis Induction
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[7] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.
Caption: The intrinsic apoptosis pathway potentially modulated by 5-aryl-1,3,4-thiadiazole derivatives.
Conclusion
The positional isomerism of the methyl group in 5-(methylphenyl)-1,3,4-thiadiazol-2-amines presents a compelling case for a structure-activity relationship study. While this guide provides the necessary framework and methodologies for a comprehensive comparison, dedicated experimental work is required to elucidate the precise differences in their antimicrobial and anticancer profiles. Such research will be invaluable for guiding the future design of more potent and selective 1,3,4-thiadiazole-based therapeutic agents.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell cycle disruption and apoptotic activity of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
For Immediate Use by Laboratory Professionals
This document provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research, discovery, and development environments.
Hazard Assessment and Safety Precautions
Potential Hazards:
-
Eye Irritation: May cause serious eye irritation.[1][2][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][5]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection: A laboratory coat.[6]
Waste Segregation and Container Management
Proper segregation is fundamental to safe waste management, preventing unintended chemical reactions.[6]
-
Solid Waste:
-
Collect unused or expired this compound, as well as grossly contaminated disposable items (e.g., weighing paper, gloves, absorbent pads), in a designated hazardous waste container.[6][7]
-
This container must be made of a compatible material, be in good condition, and have a secure, sealable lid.[8][9] The original product container is often the best option for waste storage.[8][10]
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container.[6]
-
Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste ".[11]
-
The full chemical name: "This compound ".[11]
-
The primary hazard(s) (e.g., "Irritant," "Environmental Hazard").[1]
Containers must be kept closed at all times, except when actively adding waste.[6][9]
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for preparing this compound for final disposal.
| Step | Action | Detailed Instructions |
| 1 | Don PPE | Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (safety goggles, lab coat, nitrile gloves).[6] |
| 2 | Segregate Waste | At the point of generation, separate solid, liquid, and sharp waste into their respective, pre-labeled hazardous waste containers.[6] |
| 3 | Manage Solid Waste | Place pure compound and contaminated disposables into the designated solid hazardous waste container. Seal the container securely.[7][11] |
| 4 | Manage Liquid Waste | Pour solutions containing the compound into the designated liquid hazardous waste container. Do not fill beyond 90% capacity to allow for expansion.[7] Seal the container securely. |
| 5 | Handle Small Spills | For small spills, use an inert absorbent material like vermiculite or sand.[6] Sweep up the absorbed material and place it into the solid hazardous waste container.[6] |
| 6 | Decontaminate | Decontaminate any surfaces or non-disposable equipment that came into contact with the chemical. The cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as solid hazardous waste.[6] |
| 7 | Arrange for Pickup | Store the sealed and labeled waste containers in a designated satellite accumulation area.[9] Contact your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor to arrange for pickup.[6][8] |
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical in the regular trash.[7][11]
-
DO NOT allow the chemical to enter waterways or the soil.[5]
-
DO NOT dispose of waste by evaporation in a fume hood.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Essential Safety and Handling Guide for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on established safety protocols for hazardous chemical waste management and information available for structurally related thiadiazole derivatives. This information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and compliance with environmental regulations.
Hazard Summary and Precautionary Statements
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Harmful if swallowed.[2] Causes skin irritation.[2] Causes serious eye irritation.[2] May cause respiratory irritation.[1] | Avoid breathing dust.[1] Wash skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1][2] Wear protective gloves, protective clothing, and eye/face protection.[1][2] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
| Physical/Chemical Hazards | Thermal decomposition may release toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[1] | Keep away from heat, sparks, open flames, and hot surfaces. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Keep the container tightly closed when not in use.[3]
-
Ensure the storage area is clearly labeled with the chemical name and hazard warnings.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection: Wear a lab coat and disposable nitrile gloves.[4][5] For tasks with a higher risk of contact, consider thicker, chemical-resistant gloves.[6] Ensure gloves are inspected before use and changed frequently, especially if contaminated.[7]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.[5][8]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[4][5]
3. Weighing and Handling:
-
All handling of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Cover the work surface with absorbent bench paper to contain any spills.[6][9]
-
Use dedicated spatulas and weighing boats. Avoid scooping directly from the primary container to prevent contamination.[9]
-
Keep the container closed as much as possible during weighing.[9]
-
If weighing outside a fume hood is unavoidable, use an enclosed balance.[9]
-
For preparing solutions, add the solid to the solvent slowly to avoid splashing. Work over a disposable bench cover.[9]
Disposal Plan
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.[1]
-
Solid Waste: Collect contaminated materials such as gloves, bench paper, and weighing boats in a designated, labeled hazardous waste container with a secure lid.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[1] Do not mix with other incompatible waste streams.[1]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[1]
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through an approved hazardous waste disposal service, in accordance with all national and local regulations.[1]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
